Catecholate(2-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4O2-2 |
|---|---|
Molecular Weight |
108.09 g/mol |
IUPAC Name |
benzene-1,2-diolate |
InChI |
InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/p-2 |
InChI Key |
YCIMNLLNPGFGHC-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)[O-])[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)[O-])[O-] |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Catecholate Ligands
Methodologies for Catecholate(2-) Ligand Synthesis
The most fundamental approach to generating the catecholate(2-) dianion is through the direct deprotonation of its corresponding catechol (1,2-dihydroxybenzene). As a weak acid, catechol can be doubly deprotonated by a suitable base to form the catecholate salt. This reaction is a straightforward acid-base neutralization.
In many synthetic procedures for coordination complexes, this deprotonation is performed in situ. For instance, a catechol ligand can be added to a solution containing a metal salt and an ancillary (secondary) ligand in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N). The base is sufficient to deprotonate the catechol, allowing the resulting catecholate(2-) dianion to coordinate immediately to the metal center. This method is common in the synthesis of heteroleptic complexes, where multiple different ligands are bound to a single metal.
The synthesis of substituted or functionalized catecholates often proceeds through an oxidized precursor, typically an o-benzoquinone. These quinones are highly reactive electrophiles, making them valuable intermediates for further modification.
Several oxidative methods are employed:
Oxidation of Catechols: Unsubstituted catechol can be oxidized to o-benzoquinone using various reagents. Common methods include oxidation with air in an aqueous solution or using stronger oxidizing agents like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in an alkaline medium or sodium iodate (B108269) (NaIO₃) in methanol. wikipedia.orgacs.orgoup.com These o-quinones are the direct oxidized counterparts to the catecholate(2-) dianion. acs.org
Oxidation of Phenols: A more versatile approach for creating substituted catechols begins with substituted phenols. One pathway involves the ortho-formylation of a phenol (B47542), followed by a Dakin oxidation to introduce the second hydroxyl group. nih.govacs.org Another strategy is the direct oxidation of phenols to o-quinones, which can then be reduced to the desired substituted catechol. nih.gov Palladium-catalyzed, silanol-directed C-H oxygenation has emerged as a highly site-selective method for converting both electron-neutral and electron-poor phenols into catechols. nih.gov
These oxidative routes provide access to a wide array of catechol precursors that are primed for further functionalization.
The true versatility of the catecholate scaffold is realized through its functionalization, which allows for the introduction of a vast range of chemical groups to tailor its properties.
Key functionalization strategies include:
Nucleophilic Addition to o-Quinones: As powerful electrophiles, o-benzoquinones readily undergo Michael addition reactions with various nucleophiles. This is a primary method for introducing substituents onto the catechol ring. For example, thiols can be added to form catechol thioethers. mdpi.comnih.gov This strategy has been used to synthesize novel catechol thioethers with heterocyclic groups by reacting 3,5-di-tert-butyl-6-methoxymethylcatechol with functionalized thiols under acidic conditions. nih.gov
Condensation Reactions: Catechols bearing aldehyde groups, such as 3,4-dihydroxybenzaldehyde (B13553), can be functionalized through condensation reactions. They can react with primary amines to form imine-based catechols (Schiff bases). acs.org This approach was used to create urushiol (B600771) analogues by first reacting 3,4-dihydroxybenzaldehyde with N-Boc-piperazine, followed by deprotection and amidation with various fatty acids. rsc.orgrsc.org
Installation of Anchoring Groups: To immobilize catecholate complexes on surfaces for applications in catalysis or materials science, anchoring groups are often installed. Phosphonate (B1237965) groups are particularly effective for binding to metal oxide surfaces. uci.edu For example, 4-diethoxyphosphorylbenzene-1,2-diol was synthesized in three steps from pyrocatechol (B87986), and 4-(diethoxyphosphorylmethyl)benzene-1,2-diol was prepared from protocatechuic acid in six steps. acs.orgnih.gov These phosphonate-functionalized catechols serve as robust linkers. uci.eduacs.orgnih.gov
Polymer Conjugation: Catechol moieties can be incorporated into polymers, often as end-groups. Dopamine (B1211576), a naturally occurring catecholamine, can act as an initiator for the ring-opening polymerization of monomers like L-lactide, yielding polylactide (PLLA) chains with a catechol end-group. mdpi.comnih.gov This method provides a route to biodegradable polymers with the unique adhesive and redox properties of catechols. mdpi.comnih.gov
Table 1: Examples of Synthesis and Functionalization of Catechol Ligands
| Starting Material | Reagents/Method | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Catechol | K₃[Fe(CN)₆] / alkaline medium | o-Benzoquinone | Oxidized precursor for nucleophilic addition | acs.org |
| 3,4-Dihydroxybenzaldehyde | N-Boc-piperazine, then fatty acids | 4-Substituted Catechol | Urushiol analogues with varied side-chains | rsc.orgrsc.org |
| Pyrocatechol | Multi-step synthesis | Phosphonate-functionalized catechol | Anchoring group for metal oxide surfaces | acs.orgnih.gov |
| 3,5-di-tert-butyl-6-methoxymethylcatechol | Functionalized thiols / acidic conditions | Catechol Thioether | Introduction of heterocyclic moieties | nih.gov |
| L-Lactide | Dopamine (initiator), Triethylamine (catalyst) | Catechol-functionalized Polymer | Biodegradable polymer with adhesive end-group | mdpi.comnih.gov |
Oxidative Approaches to Catecholate(2-) Precursors
Design Principles for Substituted Catecholate Ligands
The rational design of substituted catecholate ligands is crucial for modulating the properties of their resulting metal complexes. By carefully selecting substituents, chemists can fine-tune the electronic and steric environment of the ligand, thereby controlling its reactivity, redox potential, and coordination behavior.
The electronic nature of substituents on the catechol ring has a profound impact on the ligand's properties.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) decrease the electron density on the catecholate ring. nih.gov This has several consequences:
It makes the catechol precursor more acidic, lowering its pKa.
It lowers the energy of the ligand's π orbitals, which can affect the energy of ligand-to-metal charge transfer (LMCT) bands in metal complexes. nih.gov
It perturbs the electron-donating ability of the catecholate ligand when coordinated to a metal. For example, a phosphonate anchor attached directly to the 4-position significantly perturbs the catecholate's donor ability. acs.orgnih.gov This effect can be mitigated by introducing a methylene (B1212753) spacer between the ring and the EWG, which helps to electronically isolate the two moieties. acs.orgnih.gov
Electron-Donating Groups (EDGs): Bulky alkyl groups like tert-butyl (-tBu) are strong electron donors. nih.gov They increase the electron density on the ring, which raises the energy of the ligand's π orbitals and can increase the electron-donating power of the catecholate. nih.gov
Steric effects also play a critical role. The size and placement of substituents can dictate how a ligand binds to a metal center and influence the reactivity of the resulting complex. nih.gov Large, bulky groups can create steric hindrance around the metal, which may prevent the coordination of other substrates or favor a specific geometric arrangement. semanticscholar.org In studies mimicking catechol dioxygenase enzymes, the steric effects of ligand substituents were found to be essential in determining the reaction mechanism and the ratio of products formed. semanticscholar.org
Table 2: Influence of Substituents on Catecholate Ligand Properties
| Substituent | Position | Classification | Observed Effect | Reference |
|---|---|---|---|---|
| -NO₂ | Varies | Strong EWG | Significantly lowers the pKa of the catechol protons. | |
| -Cl, -Br | Tetrachloro/Tetrabromo | EWG | Lowers the energy of ligand π orbitals in cobalt complexes. | nih.gov |
| -C(CH₃)₃ (tert-Butyl) | 3, 5 | EDG, Steric Bulk | Increases electron density; raises energy of ligand π orbitals. | nih.gov |
| -PO(OEt)₂ | 4 | EWG | Significantly perturbs the donor ability of the catecholate. | acs.orgnih.gov |
| -CH₂PO(OEt)₂ | 4 | EWG (insulated) | Methylene spacer isolates the catecholate from the EWG's effect. | acs.orgnih.gov |
A powerful strategy in ligand design involves incorporating additional coordinating groups into the catecholate structure, creating multidentate or polydentate ligands. These ancillary moieties can be designed to satisfy the coordination preferences of a specific metal ion, enforce a particular geometry, or introduce new functionality.
Examples of this design principle include:
Macrocyclic Ligands: Catechol units can be built into large macrocyclic structures. Synthetic pathways have been developed for 26- and 30-membered macrocyclic ligands that contain two endocyclic catechol groups, along with other donor groups like aminoacetates, designed for selectively chelating metal ions like Fe(III). acs.org Another novel macrocyclic ligand incorporating two catechol moieties connected by amide linkages has been synthesized and complexed with oxovanadium(IV). researchgate.net
Heterodinucleating Ligands: Ligands can be constructed with two distinct chelating sites. For example, a ligand featuring a "hard" catecholate site (preferred by high-oxidation-state metals) and a "soft" bis(pyridyl)amine site (preferred by low-oxidation-state metals) allows for the assembly of heterobimetallic complexes.
Pendant Donor Groups: Simple functionalization can add extra donor atoms. The synthesis of catechol thioethers bearing heterocyclic groups like thiazole (B1198619) or benzothiazole (B30560) introduces additional nitrogen or sulfur donor atoms that can participate in metal coordination or intermolecular interactions. nih.gov Similarly, catechol-functionalized polymers like those initiated by dopamine possess a primary amine that can act as an additional coordination site. mdpi.comnih.gov
This modular approach, combining the robust catecholate anchor with other tailored coordinating groups, provides chemists with a rich toolbox for constructing complex, functional coordination compounds. mdpi.com
Coordination Chemistry of Catecholate 2 with Metal Centers
Coordination Modes and Geometries of Catecholate(2-) Complexes
The coordination of catecholate(2-) to metal centers can be described by several modes, leading to diverse molecular geometries and architectures.
Bidentate Chelation in Mononuclear Systems
The most common coordination mode for catecholate(2-) is as a bidentate chelating ligand, where both oxygen atoms bind to a single metal center, forming a stable five-membered ring. libretexts.orgnih.gov This chelation significantly enhances the stability of the complex compared to monodentate ligands, an effect known as the chelate effect. libretexts.org In mononuclear systems, one, two, or three catecholate ligands can coordinate to a metal ion, leading to various geometries. researchgate.netrsc.org For instance, the formation of mono-, bis-, and tris-catecholate complexes with first-row transition metals has been systematically studied. researchgate.netrsc.org
The geometry of these complexes is influenced by the metal ion's coordination number and electronic configuration. For example, iron(III) complexes with tridentate ligands can provide cis-coordination sites for the bidentate binding of catechols, resulting in octahedral geometries. academie-sciences.fr Similarly, square-planar geometries are observed in some copper(II) and nickel(II) catecholate complexes. mdpi.com The specific geometry can be influenced by steric hindrance from other ligands present in the coordination sphere. academie-sciences.fr
Table 1: Examples of Mononuclear Catecholate(2-) Complexes and their Geometries
| Metal Ion | Ancillary Ligand(s) | Catecholate Ligand | Resulting Geometry |
| Fe(III) | Linear tridentate 3N ligands | Catechol | Octahedral |
| Fe(III) | Tetradentate tripodal phenolate (B1203915) ligands | Catechol | Octahedral |
| Cu(II) | 4,4'-di-tert-butyl-2,2'-bipyridyl | 3,6-di-tert-butyl-catecholate | Square-planar |
| Ni(II) | 4,4'-di-tert-butyl-2,2'-bipyridyl | 3,6-di-tert-butyl-catecholate | Square-planar |
| Ti(IV) | N,N-dimethylformamide (dmf) | Catecholate | Octahedral |
This table provides examples of mononuclear complexes where catecholate(2-) acts as a bidentate chelating ligand, leading to different coordination geometries depending on the metal center and other coordinated ligands.
Bridging Catecholate(2-) Ligands in Polynuclear Architectures
Catecholate(2-) can also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. wikipedia.org This bridging can occur in several ways. A common mode involves one of the catecholate oxygen atoms bridging two metal ions, while the other oxygen binds to one of the metals. This μ-oxo bridging is seen in dinuclear rare-earth metal complexes. acs.org In some titanium catecholate complexes, one catechol ligand bridges two titanium centers in a singly bridging chelate μ2-(O,O′,O′) mode. researchgate.net
The formation of these polynuclear structures is often driven by the reaction conditions and the nature of the other ligands present. For example, dinuclear cobalt complexes have been synthesized using a biphenyl-bridged bis(catechol) ligand, where the catecholate moieties bind to two separate cobalt centers. rsc.org The resulting structures can exhibit interesting magnetic and electronic properties arising from the interactions between the metal centers mediated by the bridging catecholate ligand.
Polydentate Catecholate(2-) Ligands and Macrocyclic Assemblies
To create more complex and preorganized structures, multiple catecholate units can be incorporated into a single polydentate ligand. These ligands are designed to bind a metal ion with high affinity and selectivity. Siderophores, which are naturally occurring iron-chelating agents, often feature catecholate groups. nih.govnih.gov Synthetic analogues, such as those incorporating three catecholate units on a tripodal backbone, have been developed to mimic these natural systems. iupac.org
Furthermore, catecholate-containing ligands have been used to construct macrocyclic and cage-like assemblies. researchgate.net These structures are formed through the self-assembly of component molecules, often in high yields. researchgate.net The resulting macrocycles can encapsulate metal ions, and the stability of these complexes is enhanced by the macrocyclic effect, which is an entropically favorable process. libretexts.org For instance, macrocyclic polycatechol ligands with endocyclic binding subunits have been synthesized and shown to form stable ferric complexes. iupac.org
Catecholate(2-) Coordination with Transition Metal Ions
The interaction of catecholate(2-) with transition metals is particularly rich due to the potential for redox activity in both the ligand and the metal. researchgate.netacs.org This can lead to complexes where the formal oxidation states of the metal and ligand are ambiguous, a phenomenon known as ligand non-innocence. acs.orgnih.gov
First-Row Transition Metal Catecholate(2-) Complexes
Complexes of catecholate(2-) with first-row transition metals have been extensively studied. researchgate.netrsc.org The electronic properties of these complexes are often characterized by intense ligand-to-metal charge transfer (LMCT) bands in their UV-vis spectra. researchgate.net The specific color of the complex can vary depending on the metal ion and the number of coordinated catecholate ligands. For example, iron(III) forms colored complexes with catechol, and the color changes with the molar ratio of iron to catechol. researchgate.net
The redox-active nature of both the catecholate ligand and the first-row transition metals can lead to complex electrochemical behavior, with multiple reversible redox steps observed. acs.orgnih.gov These redox events can be either metal-centered or ligand-centered, and the potential at which they occur can be tuned by modifying the substituents on the catecholate ring. acs.orgnih.gov In some cases, mixed-valence complexes containing both catecholate(2-) and the one-electron oxidized semiquinonate(1-) form can be generated. nih.gov
Table 2: Spectroscopic Data for Selected First-Row Transition Metal Catecholate(2-) Complexes
| Metal Ion | Ligand System | Technique | Key Findings |
| Fe(III) | Catechol | UV-Vis Spectroscopy | Formation of 1:1, 1:2, and 1:3 Fe:catechol complexes with distinct colors and absorption maxima. researchgate.net |
| Cu(II) | 3,6-di-tert-butyl-catecholate and bipyridine | EPR Spectroscopy | Anisotropic signals with axial symmetry, characteristic of square-planar Cu(II) compounds. mdpi.com |
| Co(II) | Biphenyl-bridged bis(catechol) and tqa | Magnetic Susceptibility | Valence tautomerism observed, with a transition from a low-spin Co(III) state to a high-spin Co(II) state upon heating. rsc.org |
| V(IV/V) | Substituted Catecholates | EPR and 51V NMR | Characterization of both VO2+ (V(IV)) and VO3+ (V(V)) complexes, with the metrical oxidation state of the catechol ligand being fractional. nih.gov |
This table summarizes key spectroscopic findings for catecholate(2-) complexes with various first-row transition metals, highlighting the techniques used to probe their electronic structure and properties.
Second and Third-Row Transition Metal Catecholate(2-) Complexes
The coordination chemistry of catecholate(2-) with second and third-row transition metals is also well-developed, though perhaps less systematically studied than their first-row counterparts. rsc.orgresearchgate.net Higher oxidation states are generally more accessible for these heavier elements, which can influence the nature of the resulting catecholate complexes. uleth.ca
Molybdenum and tungsten, for example, form a variety of oxo-catecholate complexes. researchgate.netacs.org The structural characterization of these complexes has revealed both mononuclear and polynuclear species. For instance, molybdenum can form dimeric complexes with the formula [Mo2O5L2]2- where L is a catecholate-type ligand. researchgate.net Ruthenium and osmium complexes with dioxolene-type bridging ligands (which includes the catecholate/semiquinone/quinone series) have been synthesized and show rich redox and spectroscopic behavior. The greater spin-orbit coupling in the third-row elements like osmium can lead to more complex electronic spectra compared to their ruthenium analogues.
Late Transition Metal Catecholate(2-) Systems
Catecholate(2-) forms a variety of complexes with late transition metals, exhibiting diverse coordination geometries and electronic properties. The nature of the metal center and the presence of other ligands significantly influence the resulting structure.
Copper(II): Catecholate complexes of copper(II) are of interest as models for copper-containing enzymes. acs.orgnih.gov The coordination environment around the Cu(II) ion can vary. For instance, in some complexes, the copper center adopts a five-coordinate square-pyramidal geometry. researchgate.net In others, a four-coordinate square-planar geometry is observed. researchgate.net The geometry can be influenced by co-ligands. For example, a dinuclear Cu(II) complex with a bridging tetrachloro-o-catecholate ligand has been characterized. acs.org The electronic properties of these complexes are also noteworthy, with some exhibiting a dynamic Jahn-Teller distortion. researchgate.netrsc.org
Nickel(II): Nickel(II) catecholate complexes can exist in both high-spin octahedral and low-spin square-planar geometries. acs.orgacs.orgnih.gov The presence of coordinated solvent molecules, such as water, tends to favor the formation of paramagnetic, octahedral complexes like Na₂[trans-(H₂O)₂(cat)₂Ni(II)]·12H₂O. acs.orgacs.orgnih.gov In this complex, the average Ni-O bond distances are 2.044(3) Å for the catecholate oxygens and 2.162(3) Å for the water molecules. acs.orgnih.gov Conversely, in less coordinating solvents or at higher temperatures, diamagnetic, square-planar complexes such as Na₂[(cat)₂Ni(II)]·2DMF are formed, with a shorter average Ni-O(catecholate) distance of 1.863(3) Å. acs.orgacs.org The choice of co-ligands, such as 1,4-disubstituted-1,4-diazabutadienes, can also lead to square-planar nickel(II) catecholate complexes. ias.ac.in Some nickel(II) complexes of phenol-based ligands have shown catecholase-like activity, proceeding through a radical pathway. rsc.org
Cobalt(II): Cobalt(II) also forms four-coordinate catecholate complexes with co-ligands like 1,4-disubstituted-1,4-diazabutadienes. ias.ac.in X-ray crystallography of a complex with 1,4-bis-(2,6-di-iso-propylphenyl)-2,3-dimethyl-1,4-diazabutadiene-1,3 revealed a square-planar environment for the cobalt. ias.ac.in Studies on heteroleptic cobalt(II) complexes with diisopropyl-1,4-diaza-1,3-butadiene have shown the presence of both tetrahedral (high-spin) and planar (low-spin) coordination environments in the solid state. colab.ws
Other Late Transition Metals: Catecholate complexes with other late transition metals, such as rhodium, have also been investigated. nsf.gov
Coordination of Catecholate(2-) with Main Group Elements
Catecholate(2-) readily forms complexes with main group elements, particularly those in Groups 13 and 14, showcasing a range of coordination numbers and geometries.
Group 13 and 14 Element Catecholate(2-) Complexes
Group 13: Boron forms well-defined catecholate complexes. Aluminum catecholate complexes have also been studied.
Group 14: Silicon, germanium, and tin are known to form stable catecholate complexes. researchgate.net
Silicon: Silicon can form both neutral and anionic catecholate complexes. The neutral complex, [Si(cat)₂], can be synthesized and, in the presence of a coordinating solvent like THF, forms an octahedral complex, [Si(cat)₂]·2THF, where the silicon atom is coordinated to four catecholate oxygen atoms and two THF oxygen atoms. acs.org Anionic tris(catecholato)silicate complexes, such as Li₂[Si(cat)₃], have also been prepared and structurally characterized, revealing an octahedral arrangement of six catecholate oxygen atoms around the silicon center. acs.org These complexes have applications in the synthesis of hybrid organic-inorganic materials. mdpi.com The formation of tris(catecholato)silicate has been observed during the hydrolysis of an alkyl bis(catecholato)silicate. mdpi.com
Germanium: Germanium dioxide reacts with catechol derivatives to form both tetra- and hexa-coordinated complexes. researchgate.net Organogermanium(IV) catecholate complexes have been synthesized and their antioxidant activity has been investigated. mdpi.com
Tin: Tin(IV) can form mixed-ligand catecholate complexes. For example, tin(II) bis-iminophenolates react with o-benzoquinones to yield tin(IV) catecholato-bis-iminophenolates. mdpi.com These complexes exhibit electrochemical redox transformations involving both the catecholate and other ligands. mdpi.com Tin catalyst complexes with catechol have been explored for their use in coatings. google.com
Other Main Group Metal Catecholate(2-) Systems
Bismuth(III): Bismuth(III) forms complex catecholate adducts. One such complex, (NH₄)₂[Bi₂(C₆H₄O₂)₄]·(C₆H₆O₂)₂·2H₂O, features a dimeric anion with two five-coordinate bismuth centers bridged by a catecholate oxygen. publish.csiro.auresearchgate.netpublish.csiro.au The Bi-O bond lengths within the chelated catecholate ligands are in the range of 2.150(3) to 2.322(4) Å, while the bridging Bi-O bond is longer at 2.653(3) Å. publish.csiro.auresearchgate.netpublish.csiro.au The structure is further stabilized by hydrogen bonding. publish.csiro.auresearchgate.netpublish.csiro.au
Antimony(III): Antimony(III) catecholate complexes typically feature a distorted pseudo-trigonal-bipyramidal coordination geometry, with the stereochemically active lone pair of electrons occupying a position in the trigonal plane. publish.csiro.au The molecular structures of triphenylantimony(V) catecholates have been determined, showing a distorted octahedral coordination environment for the antimony atom in some cases. researchgate.net
Ligand Field Effects and Geometric Distortions in Catecholate(2-) Complexes
The coordination of catecholate(2-) can lead to significant ligand field effects and geometric distortions in the resulting complexes. libretexts.org
In manganese(III) (a high-spin d⁴ ion) catecholate complexes, Jahn-Teller distortion is also a significant factor. The small bite angle of the catechol ligand can make it difficult for three catecholate ligands to span all six coordination sites of an octahedron, especially for a Jahn-Teller distorted ion like Mn(III). brandeis.edu This steric constraint can influence the stability and formation of tris(catecholato)manganese(III) complexes. brandeis.edu For Mn(IV), which is smaller than Mn(III), the short bite distance of catechol leads to a trigonal compression of the metal ion. brandeis.edu
Steric strain from bulky substituents on co-ligands can also cause significant distortions in the catecholate rings themselves, causing them to deviate from planarity. acs.org
Influence of Co-ligands on Catecholate(2-) Coordination Environments
The coordination environment of catecholate(2-) is highly susceptible to the influence of co-ligands present in the complex. nih.govzenodo.orgacs.org These co-ligands can affect the stability, geometry, and electronic properties of the resulting mixed-ligand complex.
The stability of ternary complexes can be influenced by the nature of the co-ligand. For instance, in Cu(II) complexes, the presence of a π-accepting ligand like 2,2'-bipyridine (B1663995) can stabilize the binding of a catecholate ligand, which coordinates through two oxygen atoms. ias.ac.in This mutual stabilization leads to a stronger ligand field in the mixed-ligand complex compared to the binary complexes. ias.ac.in The substitution on the catecholate ring also plays a role, with electron-withdrawing groups generally destabilizing the ternary complex and electron-releasing groups increasing its stability. ias.ac.in
Co-ligands can also dictate the coordination geometry. In nickel(II) catecholate systems, the presence of water as a co-ligand leads to octahedral complexes, whereas its absence can result in square-planar geometries. acs.orgacs.orgnih.gov Similarly, in Re(V) and Tc(V) oxo complexes, a [3+2] mixed-ligand approach using a tripodal phosphine (B1218219) ligand and a bidentate catechol-based ligand allows for the synthesis of well-defined complexes. acs.org
The electronic properties of the complex are also tuned by the co-ligands. In heteroleptic nickel(II) complexes with α-diimine and catecholate ligands, intramolecular ligand-to-ligand charge transfer (LL'CT) from the catecholate (donor) to the α-diimine (acceptor) is observed. mdpi.com Modifying the donor ability of the catecholate fragment can significantly alter the energy of this charge transfer. mdpi.com In some cobalt(III) catecholate complexes with bipyridine co-ligands, the oxygen atoms of the catecholate can engage in hydrogen bonding with the solvent, leading to solvatochromic behavior. rsc.org
Electronic Structure and Redox Properties of Catecholate 2 Systems
Ligand Non-Innocence and Redox Isomerism in Catecholate(2-) Complexes
The concept of "non-innocent" ligands is critical to understanding the electronic structure of metal-catecholate complexes. A non-innocent ligand is one where the oxidation state is ambiguous and can actively participate in the redox chemistry of the complex. mdpi.comwikipedia.org Catecholates and their related 1,2-dioxolenes are classic examples of such ligands. wikipedia.org This non-innocence means that redox processes may be centered on the ligand rather than the metal, or shared between them, making the formal oxidation state assignment of the central metal atom challenging. mdpi.com This behavior gives rise to redox isomerism, where two or more isomers of a complex exist that differ only in the distribution of electrons between the metal and the ligand. capes.gov.brresearchgate.net
Catecholate ligands are renowned for their ability to exist in three distinct, interconvertible oxidation states: the dianionic catecholate(2-) (cat), the monoanionic semiquinonate(1-) radical (SQ), and the neutral quinone(0) (Q). capes.gov.brnsf.gov This redox activity allows the ligand to act as an electron reservoir in transition metal complexes. nsf.gov The reversible oxidation of the coordinated catecholate to the semiquinonate form is a common feature observed in the cyclic voltammetry of these complexes. nsf.govnih.gov This redox flexibility is fundamental to the diverse reactivity and electronic properties of their metal complexes. For instance, in certain cobalt complexes, the oxidation of the metal from Co(II) to Co(III) occurs before the oxidation of the catecholate ligand. capes.gov.br
Table 1: Redox States of Dioxolene Ligands This table outlines the three principal oxidation states of catechol-type ligands.
| Oxidation State | Name | Abbreviation | Charge |
|---|---|---|---|
| Dianion | Catecholate | cat | 2- |
| Radical Anion | Semiquinonate | SQ | 1- |
| Neutral | Quinone | Q | 0 |
A fascinating manifestation of redox isomerism is valence tautomerism (VT), which involves a reversible intramolecular electron transfer between a metal center and a redox-active ligand like catecholate. researchgate.netacademie-sciences.frmdpi.com This equilibrium between two distinct electronic isomers, or valence tautomers, can be triggered by external stimuli such as temperature, pressure, or light, leading to significant changes in the complex's color, magnetism, and structure. researchgate.netacademie-sciences.fr
The most studied examples of VT involve cobalt-dioxolene complexes, which can interconvert between a low-spin cobalt(III)-catecholate (LS-Co³⁺-cat²⁻) form and a high-spin cobalt(II)-semiquinonate (HS-Co²⁺-SQ¹⁻) form. researchgate.net The stability of these tautomers is influenced by factors like the electronic properties of co-ligands and the nature of the quinone substituents. acs.org This intramolecular electron transfer highlights the electronic delocalization that can occur between the metal d-orbitals and the ligand's frontier π-orbitals. capes.gov.brresearchgate.net In some systems, this delocalization is so extensive that it can mediate long-range magnetic interactions through a process known as spin-dependent delocalization or organic double exchange. nih.govaip.org
Catecholate(2-)/Semiquinone(1-)/Quinone(0) Redox Couple
Electronic Spin States and Magnetic Behavior in Metal-Catecholate(2-) Systems
Both antiferromagnetic (spins oppose) and ferromagnetic (spins align) coupling are observed in metal-catecholate systems. The type of coupling depends on the specific metal, its coordination geometry, and the oxidation state of the dioxolene ligand.
Ferromagnetic Coupling: While less common, ferromagnetic interactions have also been documented. Some (μ-phenoxo)(μ-hydroxo)dicopper(II) complexes can exhibit ferromagnetic coupling between the copper(II) centers. nih.gov Ferromagnetic coupling can also be promoted by organic mixed-valency, as seen in cobalt(III) complexes containing both catecholate and semiquinonate ligands bridged by nitronylnitroxide radicals, where the interaction leads to a high-spin ground state. nih.gov
Table 2: Examples of Magnetic Coupling in Metal-Catecholate Complexes This table presents research findings on magnetic coupling in various metal complexes containing catecholate or its redox partners.
| Complex System | Metal Ion(s) | Ligand State(s) | Coupling Type | Resulting Spin State | Citation |
|---|---|---|---|---|---|
| cis-[Cr(HMC)(SQ)]²⁺ | Cr³⁺ (S=3/2) | SQ (S=1/2) | Antiferromagnetic | S = 1 | nsf.gov, nih.gov |
| Hexanuclear Mn Cluster | Mn(II)/Mn(III) | Catecholate | Antiferromagnetic | - | nih.gov |
| [Cu(L2)(N₃)]₂ | Cu(II) | Catecholase-like | Ferromagnetic | - | nih.gov |
| NN-SQ-Co(III)(py)₂Cat-NN | Co(III) (diamagnetic) | SQ (S=1/2), Cat (S=0) | Ferromagnetic | S = 3/2 (quartet) | nih.gov |
| Tri-nuclear Co complex | Co(II) | Catecholate | Antiferromagnetic | - | nih.gov |
| Tri-nuclear Ni complex | Ni(II) | Catecholate | Ferromagnetic | - | nih.gov |
The arrangement of d-electrons in a transition metal complex can result in either a high-spin or a low-spin configuration, which is determined by the balance between the crystal field splitting energy (Δ) and the electron pairing energy (P). fiveable.me Strong-field ligands cause a large split (Δ > P), favoring low-spin states, while weak-field ligands cause a small split (Δ < P), favoring high-spin states. fiveable.me
In catecholate chemistry, the spin state is intimately linked with valence tautomerism. The classic Co(III)/Co(II) dioxolene system involves a transition between a diamagnetic, low-spin d⁶ Co(III) ion in the catecholate form and a paramagnetic, high-spin d⁷ Co(II) ion in the semiquinonate form. researchgate.netresearchgate.net For other metals, like iron, the situation can be more nuanced. Studies on a series of catecholatoiron(III) complexes demonstrated that introducing electron-withdrawing groups to ancillary ligands can shift the spin equilibrium from a predominantly high-spin state to a low-spin state. nih.gov Theoretical calculations on tris-catecholato iron complexes have shown that high-spin states are generally more stable than intermediate or low-spin states for both Fe(II) and Fe(III). scirp.orgresearchgate.net
Table 3: Calculated Relative Energies for Spin States of [Fe(cat)₃]ⁿ⁻ Complexes in Gas Phase Data from theoretical studies showing the relative stability of different spin states for tris-catecholato iron complexes. The high-spin (HS) state is the ground state (0 kcal·mol⁻¹).
| Complex | Spin State | Relative Energy (kcal·mol⁻¹) | Citation |
|---|---|---|---|
| [Fe(cat)₃]⁴⁻ (Fe²⁺) | Low-Spin (LS) | 12.15 | researchgate.net |
| [Fe(cat)₃]⁴⁻ (Fe²⁺) | Intermediate-Spin (IS) | 9.29 | researchgate.net |
| [Fe(cat)₃]³⁻ (Fe³⁺) | Low-Spin (LS) | 7.40 | researchgate.net |
| [Fe(cat)₃]³⁻ (Fe³⁺) | Intermediate-Spin (IS) | 6.57 | researchgate.net |
Antiferromagnetic and Ferromagnetic Coupling Mechanisms
Metal-Ligand and Ligand-Ligand Charge Transfer Phenomena
The electronic spectra of metal-catecholate complexes are often dominated by intense charge transfer (CT) transitions. These can occur between the metal and the ligand (MLCT or LMCT) or between two different ligands (LL'CT).
Ligand-to-Ligand Charge Transfer (LL'CT) is prominent in heteroleptic complexes containing both an electron-donor ligand and an electron-acceptor ligand. rsc.org In "α-diimine-MII-catecholate" type complexes (where M=Ni, Pd, Pt), the dianionic catecholate serves as the electron donor and the neutral α-diimine ligand acts as the acceptor. mdpi.comresearchgate.netmdpi.com These systems are characterized by an intense LL'CT absorption band, corresponding to the photoinduced transfer of an electron from the HOMO, localized on the catecholate, to the LUMO, localized on the diimine acceptor. researchgate.netmdpi.com The energy of this LL'CT band can be tuned by modifying the donor and acceptor ligands or the metal center. mdpi.comacs.org A square-planar geometry is often crucial for facilitating efficient LL'CT. mdpi.comresearchgate.net
In other systems, Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT) can be observed. capes.gov.br For example, in some platinum complexes with soft donor ligands like dithiolates, significant mixing between metal d-orbitals and ligand π-orbitals leads to a transition with mixed metal-ligand-to-ligand charge-transfer (MMLL'CT) character. rsc.org Furthermore, in mixed-valence systems containing both a catecholate and a semiquinonate ligand, an intervalence charge transfer (IVCT) band can appear, corresponding to electron transfer between the two different oxidation states of the dioxolene ligand. osti.gov
Electronic Transitions and Optical Absorption Profiles
The optical absorption spectra of catecholate(2-) complexes are characterized by distinct electronic transitions that are sensitive to the metal center, substituents on the catechol ring, and the solvent environment.
A prominent feature in many catecholate complexes is a low-energy charge-transfer (CT) band. rsc.org In platinum(II) diimine catecholate complexes, this transition is described as a mixed metal-ligand-to-ligand charge transfer (MMLL'CT), with the highest occupied molecular orbital (HOMO) being primarily catechol-based and the lowest unoccupied molecular orbital (LUMO) localized on the diimine ligand. rsc.org The energy of this transition is tunable; for instance, the inclusion of electron-donating tertiary butyl groups on the catechol ligand destabilizes the HOMO, leading to a red shift in the absorption maximum. rsc.org
Similarly, in platinum(II) complexes with catecholate ligands bearing imide electron-acceptor groups, the lowest-detectable electronic transition is predominantly a ligand-to-ligand charge-transfer (LLCT) from the catechol-centered HOMO to a diimine-based LUMO. nih.gov This transition appears around 530 nm in dichloromethane (B109758) and exhibits strong negative solvatochromism, shifting to lower energy with decreasing solvent polarity. rsc.orgnih.gov
In systems where catecholate is adsorbed on a semiconductor surface like TiO₂, the spectra exhibit intramolecular π→π* transitions of catechol at higher energies (around 4.7 eV) and lower energy bands corresponding to charge transfer from the catecholate to the cluster. researchgate.net The deprotonation of catechol's hydroxyl groups upon binding to TiO₂ can shift the absorption onset to lower energies. acs.org
The nature of the substituents on the catechol ring significantly influences the electronic transitions. Electron-withdrawing halogen substituents (Cl or Br) on the catechol ring lower the energy of the π orbitals, leading to a CT transition at lower energy in cobalt complexes. rsc.org Conversely, electron-donating groups increase the electron density on the ligand's π-system, raising the HOMO energy and resulting in a higher energy transition. rsc.org
Table 1: Electronic Transitions in Selected Catecholate(2-) Complexes
| Complex/System | Transition Type | Wavelength/Energy | Reference |
| Pt(bpy)(cat-imide) | LLCT (catechol-to-diimine) | ~530 nm (in CH₂Cl₂) | nih.gov |
| {(COOⁱPr)₂bpy}Pt(catecholate) | MMLL'CT | ~60 nm red shift with t-butyl groups | rsc.org |
| Catechol on TiO₂ | π→π (intramolecular) | ~4.7 eV | researchgate.net |
| Catechol on TiO₂ | Catechol-to-cluster CT | Low energy bands | researchgate.net |
| Cobalt-tetrahalogenated catechol | CT | Lower energy | rsc.org |
| Cobalt-3,5-di-tert-butylcatechol | CT | Higher energy | rsc.org |
This table is interactive. Click on the headers to sort the data.
Excited State Dynamics and Photophysical Pathways
The excited-state dynamics of catecholate systems are complex and play a crucial role in their photochemistry. For isolated catechol, the lifetime of the first excited singlet state (S₁) is significantly influenced by the solvent and aggregation. chemrxiv.org In a polar solvent like acetonitrile, the S₁ lifetime is much longer (~730 ps) than in a non-polar solvent like cyclohexane (B81311) (~12 ps). chemrxiv.org
Upon photoexcitation, many catecholate complexes exhibit ultrafast dynamics. In an iron(III) catecholate-nitronylnitroxide complex, excitation of the ligand-to-metal charge transfer (LMCT) band populates an Fe(II)-semiquinone (SQ) state. researchgate.net This state likely undergoes rapid intersystem crossing to the ligand field manifold, decaying to a metastable low-spin Fe(III)-catecholate state before returning to the high-spin ground state. researchgate.net
In platinum(II) diimine catecholate complexes, the excited state is emissive in the near-infrared region, originating from a triplet MMLL'CT state with lifetimes in the nanosecond range. acs.org Time-resolved infrared (TRIR) spectroscopy has been instrumental in probing the nature of these excited states, revealing changes in vibrational frequencies of the ligands upon excitation. acs.orgacs.org For instance, in a Pt(II) complex with acetylide and diimine ligands, femtosecond laser excitation leads to a simultaneous red-shift in both the C═O and C≡C vibrational frequencies, tracking the movement of charge density. acs.org
The lifetime of the S₁ state in catechol itself is remarkably short (12.1 ps), which is attributed to efficient H-atom tunneling under the barrier formed by a conical intersection between the S₁ (ππ) state and a nearby dissociative S₂ (πσ) state. researchgate.net
Electrochemical Behavior and Redox Potentials of Catecholate(2-) Complexes
The electrochemical properties of catecholate(2-) complexes are defined by the redox activity of both the catecholate ligand and the metal center. The ligand can exist in three oxidation states: catecholate(2-) (cat), semiquinonate(1-) (SQ), and benzoquinone(0) (BQ).
Reversible and Irreversible Oxidation Processes
The oxidation of catecholate complexes can proceed through reversible or irreversible steps, depending on the metal center, substituents, and solvent. Many organogermanium(IV) catecholates exhibit quasi-reversible one-electron oxidation, forming relatively stable monocationic complexes containing the semiquinone form of the ligand. mdpi.com However, some derivatives with (hetero-)aromatic fragments undergo irreversible electro-oxidation. mdpi.com
Similarly, Pt(II) diimine complexes with catecholate ligands bearing imide groups show a reversible oxidation process centered on the catecholate moiety. nih.gov Macrocyclic Chromium(III) catecholate complexes also display reversible oxidation of the catecholate to the semiquinonate. nsf.gov
In contrast, the electrochemical oxidation of free catechols in aprotic solvents is often irreversible, leading to the formation of the corresponding o-benzoquinone. nih.gov The electrochemical behavior of iron(III) azotochelin, a bis(catecholate) siderophore, reveals an irreversible reductive wave corresponding to the Fe(III)/Fe(II) redox couple. acs.org
The stability of the oxidized species is crucial. For some organogermanium(IV) catecholates, the generated monocationic complex can be unstable and decompose, leading to the formation of o-benzoquinone. mdpi.com
Influence of Substituents and Metal Center on Redox Potentials
The redox potentials of catecholate complexes are highly tunable by modifying the substituents on the catechol ring and changing the metal center.
Substituent Effects: Electron-donating substituents, such as tert-butyl groups, increase the electron density on the catecholate ring, making it easier to oxidize and thus shifting the redox potential to more negative values. rsc.org Conversely, electron-withdrawing groups, like halogens, make the ligand more difficult to oxidize, resulting in a shift of the redox potential to more positive values. rsc.org This is because electron-withdrawing groups stabilize the reduced catecholate form relative to the oxidized semiquinone form. rsc.org The reversible binding of borinic acids to catechol to form boron 'ate' complexes also alters the electron density on the catechol oxygen atoms, thereby tuning the oxidation potential. researchgate.netnih.gov
Metal Center Effects: The nature of the metal center significantly influences the redox potential. For instance, the oxidation potentials of organogermanium(IV) catecholates are shifted to more anodic (positive) regions compared to the corresponding antimony(V) and tin(IV) complexes, indicating a more rigid Lewis acidic nature of the [R'₂Ge]²⁺ fragment. mdpi.com In a series of oxidovanadium complexes, the reduction potentials for the V(IV)/V(III) couple vary depending on the substituents on both the catecholate and another ancillary ligand. nih.gov The redox potentials of iron complexes can also be "tuned" by varying substituents on the ligand framework. uni-regensburg.de
Table 2: Redox Potentials of Selected Catecholate(2-) Complexes
| Complex/System | Redox Process | Potential (V vs. ref) | Influence | Reference |
| Organogermanium(IV) catecholates | Oxidation (Cat → SQ) | 0.5 to 2.0 (vs. Ag/AgCl/KCl) | Substituents on Ge and catechol | mdpi.com |
| Cobalt-tetrachlorocatechol | Oxidation (Cat → SQ) | Positive shift | Electron-withdrawing Cl | rsc.org |
| Cobalt-3,5-di-tert-butylcatechol | Oxidation (Cat → SQ) | ~ -0.6 (vs. Fc⁺/Fc) | Electron-donating t-butyl | rsc.org |
| Pt(bpy*)(cat-imide) | Oxidation (Cat → SQ) | +0.07 to +0.14 (vs. Fc⁺/Fc) | Imide group | nih.gov |
| Cr(HMC)(catecholate) | Oxidation (Cat → SQ) | Reversible waves | Macrocyclic ligand | nsf.gov |
| Fe(III) Azotochelin | Reduction (Fe³⁺ → Fe²⁺) | -0.660 (vs. Ag/AgCl) | Bis(catecholate) siderophore | acs.org |
| Oxidovanadium complexes | Reduction (V⁴⁺ → V³⁺) | -0.58 to -0.87 (vs. Fc⁺/Fc) | Substituents on ligands | nih.gov |
This table is interactive. Click on the headers to sort the data.
Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy for Catecholate(2-) Analysis
Vibrational spectroscopy is instrumental in defining the bonding environment within catecholate(2-) complexes, particularly the nature of the catecholate ligand itself and its interaction with metal centers.
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the vibrational modes of chemical bonds within a molecule. mdpi.com For catecholate(2-) complexes, FT-IR spectra provide a molecular fingerprint, revealing characteristic vibrations of the catecholate ligand and the crucial metal-oxygen (M-O) bonds. mdpi.comlibretexts.org
The disappearance of the ν(OH) vibrational bands, typically observed in the free catechol ligand, confirms the deprotonation and coordination of the phenolic oxygens to a metal center upon complex formation. dergipark.org.tr Shifts in the stretching frequencies of the C=N group in Schiff base complexes containing a catecholate moiety can indicate the coordination of the ligand to the metal, as the electron-withdrawing effects of the metal can weaken the C=N bond. dergipark.org.tr
The analysis of FT-IR spectra is crucial for understanding the structural evolution of metal-organic complexes. uwaterloo.ca For instance, in organogermanium(IV) catecholate complexes, FT-IR spectroscopy, alongside other techniques, confirms the structure of the synthesized compounds. mdpi.com Similarly, in a bismuth-based catecholate metal-organic framework (MOF), a peak at 685 cm⁻¹ in the FT-IR spectrum was attributed to the vibration of Bi-O entities, providing evidence for the formation of the framework. rsc.org In situ Attenuated Total Reflectance (ATR)-FTIR studies have been employed to identify intermediates in catalytic reactions, such as the formation of *COOH species during the CO₂ electroreduction by a bismuth-catecholate framework, indicated by signals around 1379 and 1410 cm⁻¹. rsc.org
Characteristic bands in the infrared spectrum can help distinguish between different oxidation states of the dioxolene ligand (catecholate, semiquinone, quinone). For example, bands around 1220 and 1439 cm⁻¹ are characteristic of mixed-valence semiquinone-catecholate complexes, while bands near 1100 and 1480 cm⁻¹ are generally observed for catecholate-based transition metal complexes. scielo.br The C-O stretching vibration (νCO) involving the iron-bonded oxygen in a pyrocatechol (B87986) complex was assigned to a band at 1439 cm⁻¹. scielo.br
The far-infrared region of the spectrum (400–10 cm⁻¹) is particularly useful for studying metal-ligand vibrations. libretexts.org Metal-oxygen bond peaks typically appear in the 800–400 cm⁻¹ range. mdpi.com For example, in a study of catechol adsorption on metal oxides, in situ ATR-FTIR measurements indicated that catechol binds as an inner-sphere complex on Fe₂O₃, TiO₂, and Cr₂O₃ substrates. nih.gov
Table 1: Selected FT-IR Vibrational Frequencies for Catecholate(2-) and Related Complexes
| Complex/Species | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| Bismuth-catecholate MOF | 685 | Bi-O vibration | rsc.org |
| Bismuth-catecholate MOF with CO₂ | ~1379, 1410 | *COOH intermediate formation | rsc.org |
| Iron-pyrocatechol complex | 1439 | C-O stretching (νCO) | scielo.br |
| Mixed-valence semiquinone-catecholate complexes | 1220, 1439 | Characteristic ligand bands | scielo.br |
| Catecholate-based transition metal complexes | 1100, 1480 | Characteristic ligand bands | scielo.br |
| Schiff base complexes | 1592–1613 | Shifted ν(C=N) upon coordination | dergipark.org.tr |
Raman spectroscopy provides complementary information to FT-IR, and its utility is significantly enhanced by resonance and pre-resonance effects for studying catecholate(2-) complexes. semi.ac.cnhoriba.com When the excitation laser wavelength is close to or coincident with an electronic transition of the molecule, a phenomenon known as resonance Raman (RR) occurs, leading to a dramatic enhancement of the intensities of specific Raman bands. semi.ac.cn This selectivity makes RR spectroscopy a powerful tool for probing the vibrational modes associated with the chromophore, which in this context is often the catecholate-to-metal charge-transfer unit. semi.ac.cn
Pre-resonance Raman, where the laser excitation is set just below the electronic transition, can also provide enhancement while minimizing the risk of fluorescence, which can obscure the Raman signal. edinst.comstfc.ac.uk This technique has been used to study the nature of frontier orbitals in transition metal complexes. stfc.ac.uk
In the study of catecholate complexes, RR spectroscopy has been instrumental. For instance, in recombinant human tyrosine hydroxylase complexed with catechol, RR studies, aided by isotopic labeling, unambiguously assigned the low-frequency vibration bands. nih.gov It was shown that bands at 631 cm⁻¹ and 592 cm⁻¹ involve the oxygens at the 4- and 3-positions of the catecholate ring, respectively, while a band around 528 cm⁻¹ represents a chelated mode. nih.gov These studies also clarified that bands at 1275 cm⁻¹ and 1320 cm⁻¹ are primarily ring vibrations, not C-O stretching modes as previously thought. nih.gov
Density Functional Theory (DFT) calculations are often used to support the assignment of Raman bands. For example, DFT-computed pre-resonance Raman spectra of [Fe(Cat)₃]³⁻ helped assign resonance-enhanced peaks between 460 and 700 cm⁻¹ to vibrations of the C-O groups bonded to the iron center. researchgate.net Specifically, a peak at 547 cm⁻¹ was assigned to a δ(O-C-C) chelate mode, and peaks at 591 and 638 cm⁻¹ to ν(Fe-O) vibrations. researchgate.net Similarly, ultraviolet resonance Raman (UVRR) studies on catechol 1,2-dioxygenase assigned a feature at 1550 cm⁻¹ to the dianionic catecholate mode 8a, based on spectra of the model compound ferric tris(catecholate). nih.gov
Table 2: Selected Resonance Raman Frequencies for Catecholate(2-) Complexes
| Complex/System | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| [Fe(Cat)₃]³⁻ | 547 | δ(O-C-C) chelate mode | researchgate.net |
| [Fe(Cat)₃]³⁻ | 591, 638 | ν(Fe-O) | researchgate.net |
| Catechol 1,2-dioxygenase-catechol complex | 1550 | Catecholate mode 8a | nih.gov |
| Tyrosine hydroxylase-dopamine complex | 631 | Involves oxygen at 4-position | nih.gov |
| Tyrosine hydroxylase-dopamine complex | 592 | Involves oxygen at 3-position | nih.gov |
Time-Resolved Infrared (TRIR) spectroscopy is a pump-probe technique that allows for the study of the vibrational structure of short-lived electronically excited states. unipr.itacs.org In a TRIR experiment, an ultrashort laser pulse (pump) excites the molecule to a higher electronic state, and a subsequent, time-delayed infrared pulse (probe) measures the vibrational spectrum of the transient species. unipr.it This provides direct information on the excited-state structure and its evolution over time, typically on the picosecond to microsecond timescale. nih.gov
TRIR has been successfully applied to investigate the excited-state dynamics of platinum(II) diimine catecholate complexes. nih.govacs.org These studies have characterized the lowest-energy catecholate-to-bipyridine ligand-to-ligand charge-transfer (LL'CT) excited states. nih.gov The TRIR spectra show transient bands corresponding to the bipyridine radical anion and the semiquinone species, which are formed upon photoexcitation. nih.gov The decay of these transient signals allows for the determination of the excited-state lifetime, revealing that back electron transfer to the ground state occurs within hundreds of picoseconds. nih.govrsc.org
For example, in a study of a mononuclear complex [Pt(Bu₂cat)(4,4'-R₂-bipy)], TRIR spectroscopy identified transient bands associated with the bpy radical anion and semiquinone, with back-electron-transfer occurring in hundreds of picoseconds. nih.gov For a related platinum catecholate complex, TRIR measurements determined the lifetime of the charge-transfer excited state to be 250 (±50) picoseconds. rsc.org These investigations represent the first detailed analysis of the excited-state behavior in this class of platinum(II) catecholate complexes using ultrafast spectroscopic techniques. nih.govacs.org
Raman Spectroscopy: Resonance and Pre-resonance Enhancement
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing key information on the electronic structure, bonding, and photophysical properties of catecholate(2-) complexes.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of outer electrons. shu.ac.uk For catecholate(2-) complexes, UV-Vis spectra are dominated by several types of electronic transitions, including intra-ligand (π-π*) transitions and charge-transfer (CT) transitions. mdpi.comrsc.org
The lowest energy absorption maximum of catechol shifts from 275 nm to 289 nm upon deprotonation to the monoanion, and further to 308 nm for the dianion (catecholate(2-)). nih.gov Upon coordination to a metal ion like Fe(III) in [Fe(Cat)₂]³⁻, this absorption is significantly blue-shifted to 290 nm. nih.gov
A systematic study of first-row transition metal complexes with catecholate and tironate ligands revealed characteristic UV-Vis spectra for mono-, bis-, and tris-ligated complexes. rsc.orgresearchgate.net These spectra often feature intense ligand-to-metal charge-transfer (LMCT) bands in the visible region, which are responsible for the vibrant colors of many of these complexes. rsc.org For example, the binding of catechol to Fe(III) in catechol 1,2-dioxygenase results in the appearance of catecholate-to-iron charge transfer transitions above 500 nm. nih.gov In some mixed-valence iron(III)(semiquinone)(catecholato) complexes, an intervalence transfer band is observed in the electronic absorption spectrum, substantiating their electronic structure. illinois.edu
In platinum(II) diimine catecholate complexes, the electronic absorption spectra are characterized by intense, low-energy absorption bands assigned to catecholate-to-diimine ligand-to-ligand charge-transfer (LL'CT) transitions. nih.gov The position of these bands can be influenced by the solvent. illinois.edu For instance, cobalt(II) complexes with catecholate and 1,4-diaza-1,3-butadiene ligands show a red shift in the LL'CT band in the solid state compared to in solution. mdpi.com
Table 3: Representative UV-Vis Absorption Maxima (λ_max) for Catecholate Species and Complexes
| Species/Complex | λ_max (nm) | Transition Type / Notes | Reference |
|---|---|---|---|
| Catechol | 275 | L_b (π-π*) | nih.gov |
| Catecholate(1-) monoanion | 289 | L_b (π-π*) | nih.gov |
| Catecholate(2-) dianion | 308 | L_b (π-π*) | nih.gov |
| [Fe(Cat)₃]³⁻ | 290 | Perturbed intra-ligand | nih.gov |
| C12O-catecholate complex | >500 | Catecholate-to-iron CT | nih.gov |
| [Pt(Bu₂cat)(bpy)] | Low energy bands | LL'CT | nih.gov |
While many simple catecholate complexes are non-emissive, certain structural modifications and complex formations can induce fluorescence or phosphorescence. figshare.comscispace.com Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state.
For instance, heterodinuclear rhodium and iridium complexes containing a masked catecholate ligand, where the catecholate is π-bonded to an organometallic Cp*Ru(II) moiety, are emissive at room temperature in both solution and the solid state. figshare.comscispace.com This is in contrast to typical complexes with 1,2-dioxolene chelates, which are generally non-emissive. figshare.com The iridium complex [(F₂ppy)₂Ir(η-Cat)] displays blue-shifted emission at 77 K, while the corresponding rhodium complex shows a red-shifted emission. figshare.com
The fluorescence of a ligand can be significantly altered upon complexation. A Cu(II) complex with a tetradentate Schiff base ligand containing a catechol-like moiety exhibited a remarkable blue shift in its emission maximum (Δλ = 90 nm) from 535 nm for the free ligand to 445 nm for the complex. mdpi.com Similarly, zinc(II) complexes with phenol-based N,O-donor ligands can emit bright blue and green luminescence in DMSO solution at room temperature, with emission maxima ranging from 428 to 497 nm. researchgate.net A specific mononuclear tetrahedral Zn(II) complex showed a strong emission band at 455 nm. researchgate.net
The luminescence properties can also be exploited for sensing applications. The complexation of catechol with 2-anthrylboronic acid in water leads to a 20-fold reduction in fluorescence intensity, providing a basis for a fluorescent chemosensor. nih.gov Furthermore, a self-assembled supramolecular complex with a titanium(IV) catecholate core and gadolinium(III) ions exhibits broad-band green emission upon UV irradiation, with a maximum at 490 nm, highlighting its potential as an optical imaging agent. nih.gov
Fluorescence Spectroscopy and Luminescence Properties
Magnetic Resonance Techniques
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying species with unpaired electrons, such as organic radicals and transition metal complexes with non-zero spin states. In the realm of catecholate chemistry, EPR is crucial for identifying and characterizing radical intermediates and for determining the electronic structure and spin state of metal centers.
EPR has been instrumental in studying the redox activity of catecholate ligands. The one-electron oxidation of a catecholate(2-) ligand yields a semiquinone(1-) radical anion, which is EPR active. This transition is fundamental to the function of certain enzymes and the reactivity of many synthetic complexes. For example, in the study of iron(III) catecholate complexes that model catechol dioxygenase enzymes, EPR spectroscopy is used to monitor changes in the iron center and the ligand upon substrate binding and reaction with oxygen. nih.govacs.orgacs.org These studies have shown that the spin state of the Fe(III) center (high-spin or low-spin) can be influenced by the substituents on the catecholate ligand and the coordination environment, which in turn affects the reactivity. nih.govacs.org
Furthermore, EPR has been used to investigate the formation of organic radicals in various systems. When iron is complexed with a peptide containing 3,4-dihydroxyphenylalanine (DOPA), a catechol derivative, exposure to air leads to a decrease in the high-spin Fe(III) signal and the emergence of an organic radical signal, as observed by EPR. nih.gov This process is relevant to the formation of adhesive cross-links in marine mussels. nih.gov Spectroelectrochemical EPR studies on platinum(II) diimine catecholate complexes have allowed for the characterization of the radical species formed upon one-electron oxidation, confirming the formation of a semiquinone radical coordinated to the platinum center. nih.govnih.gov
EPR is also a key tool for investigating spin-crossover phenomena in ferric catecholate complexes. rsc.org By varying temperature, the transition between high-spin and low-spin states can be monitored by the distinct changes in the EPR spectrum, providing insight into the magnetic properties of these materials. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution and the solid state. For diamagnetic catecholate complexes, ¹H and ¹³C NMR provide detailed information about the connectivity and symmetry of the molecule.
In the study of organogermanium(IV) catecholates, ¹H and ¹³C NMR spectroscopy, in conjunction with other techniques, confirmed the proposed structures of a series of newly synthesized complexes. mdpi.com Similarly, for heterobactin siderophores, which are mixed catecholate-hydroxamate ligands, NMR spectroscopy was essential for the complete structural elucidation, revealing a unique peptide bond involving a 2,3-dihydroxybenzoate moiety. nih.gov
For paramagnetic catecholate complexes, such as those containing Fe(III) or other transition metals with unpaired electrons, NMR spectra can be more complex due to large chemical shifts and line broadening. However, these paramagnetic shifts can provide valuable information about the electronic structure and spin delocalization. In a series of catecholatoiron(III) complexes, paramagnetic ¹H NMR shifts were used to evaluate the degree of spin delocalization onto the catecholate ligand. nih.govacs.org This analysis revealed that the semiquinonatoiron(II) character is more significant in the low-spin state compared to the high-spin state, a key finding for understanding the reactivity of these complexes with oxygen. nih.govacs.org
⁵¹V NMR has proven to be particularly sensitive to the electronic environment in oxovanadium(V) catecholato complexes. nih.gov The isotropic ⁵¹V NMR chemical shifts in these non-innocent complexes span a wide range, from -200 ppm to +400 ppm, and are highly dependent on the electronic nature of the substituents on the catecholate ring. nih.gov Electron-donating groups lead to a downfield shift, while electron-withdrawing groups cause an upfield shift, demonstrating the utility of ⁵¹V NMR in probing the electronic structure of these systems. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Spin States
X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which is fundamental to understanding the structure and function of catecholate-containing compounds.
A vast number of catecholate complexes have been characterized by SCXRD, revealing a rich diversity of structural motifs. For example, the crystal structures of a series of titanium catecholates showed them to be dimeric in the solid state, with a catecholate ligand bridging two titanium centers. nih.gov The molecular structure of a heteroleptic cobalt(II) complex with both catecholate and 1,4-diaza-1,3-butadiene ligands was determined to have an almost perfect square planar coordination environment around the cobalt ion. mdpi.com
SCXRD has been crucial in establishing the structures of complex systems like metal-catecholate (M-CAT) frameworks. The structure of Co-CAT-1, a two-dimensional porous framework, was solved using synchrotron SCXRD, revealing an octahedral coordination environment for the cobalt atoms, which are linked by tricatecholate ligands. berkeley.edu In the study of ferric catecholate complexes exhibiting spin-crossover behavior, SCXRD analyses at different temperatures (e.g., 100 K and 293 K) provided direct evidence of the structural changes accompanying the spin transition. rsc.org
The technique has also been applied to organometallic catecholates, such as those of germanium(IV) and tin(IV), providing definitive structural proof for these tetracoordinate compounds. mdpi.comresearchgate.net Furthermore, SCXRD has been used to characterize catechol-O-methyltransferase (COMT) enzyme-inhibitor complexes, offering detailed views of the active site and the binding mode of catechol-based inhibitors. nih.govjst.go.jp
The table below summarizes selected crystallographic data for various catecholate-containing compounds, illustrating the precise structural information obtainable from SCXRD.
| Compound | Space Group | Unit Cell Parameters | Key Structural Feature | Reference |
|---|---|---|---|---|
| (3,6-Cat)Co(i-Pr-DAD) | R-3 | a = b = 32.55 Å, c = 12.01 Å, α = β = 90°, γ = 120° | Square planar Co(II) coordination | mdpi.com |
| Co-CAT-1 | P3̅c1 | a = b = 22.1 Å, c = 6.4 Å, α = β = 90°, γ = 120° | 2D extended framework with octahedral Co(II) | berkeley.edu |
| [Fe(TPA)(3,6-DBCat)]PF₆ | P2₁/c | a = 12.23 Å, b = 22.45 Å, c = 15.01 Å, β = 109.4° | Distorted octahedral Fe(III) center | rsc.org |
| (NH₄)₃[NbO(cat)₃]∙4H₂O | C2/c | a = 18.27 Å, b = 11.23 Å, c = 21.01 Å, β = 106.3° | Heptacoordinated Nb(V) with a distorted capped trigonal prismatic geometry | mdpi.com |
| S-COMT–SAM–BIA 8-176 complex | P2₁ | a = 52.77 Å, b = 79.63 Å, c = 61.54 Å, β = 91.14° | Enzyme-inhibitor complex with two molecules in the asymmetric unit | nih.gov |
Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze polycrystalline materials. creative-biostructure.com Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on powdered samples, making it ideal for the characterization of bulk materials. libretexts.org The resulting diffraction pattern serves as a unique "fingerprint" for a crystalline phase, allowing for phase identification, determination of phase purity, and analysis of crystallite size and strain. icdd.com
In the study of metal-catecholate (M-CAT) frameworks, PXRD is routinely used to confirm the phase purity of the synthesized bulk material. For instance, the PXRD pattern of as-synthesized Ni-CAT-1 was compared to the pattern simulated from the single-crystal data of the isostructural Co-CAT-1, confirming that both materials possess the same crystal structure. berkeley.edu Similarly, in the development of porphyrin-based metal-organic frameworks with catecholate coordination, PXRD is essential for confirming the formation of the desired crystalline phase and for monitoring its stability under various conditions. rsc.orgrsc.org
PXRD is also a key tool for studying solid-state reactions and transformations. The progress of a reaction can be followed by taking PXRD patterns at different time points to identify the phases present. Furthermore, it is used to ensure that no polymorphic transitions or changes in crystal form occur during processing or formulation, which is particularly important in materials science and the pharmaceutical industry. icdd.commdpi.com For example, studies on the crystallization of catechol from different solvents used PXRD to confirm that all samples were of the same crystal form, ruling out polymorphism. mdpi.com
Single-Crystal X-ray Diffraction for Molecular and Crystal Structures
Other Advanced Spectroscopic Approaches (e.g., X-ray Absorption Spectroscopy (XAS) for Metal-Ligand Bonding)
X-ray Absorption Spectroscopy (XAS) is a powerful technique for elucidating the electronic and geometric structure of metal-catecholate complexes. nih.govosti.gov This method is particularly valuable for probing the nature of the metal-ligand bond, providing insights into coordination numbers, bond lengths, and the oxidation state of the metal center. nih.govmdpi.com XAS is broadly divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). nih.govosti.gov
The XANES region provides information on the oxidation state and coordination geometry of the absorbing metal atom. nih.govdesy.de For instance, the pre-edge features in the K-edge spectra are sensitive to the coordination number and symmetry of the metal center. nih.gov Studies on iron(II) catecholate complexes have utilized the intensities of the 1s→3d transitions in the pre-edge spectra to confirm a five-coordinate Fe(II) center. nih.gov Furthermore, shifts in the absorption edge energy can indicate changes in the metal's oxidation state, as observed in the analysis of iron oxidation states in the cuticle of mussel byssus threads containing Fe-catecholate complexes. researchgate.net
The EXAFS region yields information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers of the neighboring atoms. nih.gov Analysis of the EXAFS region for the enzyme catechol 2,3-dioxygenase revealed five N/O ligand atoms at a distance of 2.09 Å from the Fe(II) center in its uncomplexed form. nih.gov Upon binding of catecholate, a change in the coordination environment was observed, with one N/O atom at 1.93 Å and four N/O ligands at 2.10 Å. nih.gov This shorter bond length was attributed to the deprotonated hydroxyl group of the coordinated catecholate. nih.gov
Metal L-edge XAS is another variant of the technique that probes transitions from 2p core orbitals to unoccupied 3d valence orbitals, offering a direct measure of the covalency in metal-ligand bonds. nih.govresearchgate.net This method has been instrumental in understanding the high stability of siderophore model complexes like [Fe(cat)3]3-. nih.govnih.gov By quantifying the differential orbital covalency—the distribution of ligand character in the metal's d orbitals—researchers have been able to evaluate the contributions of σ- and π-donor bonding to the remarkable stability of these iron-catecholate complexes. researchgate.netnih.govacs.org
Detailed research findings from XAS studies on catecholate complexes have provided crucial data on their structure and bonding. For example, in a study of tris(catecholato)chromate(III/IV/V) complexes, XANES and EXAFS data demonstrated that the redox chemistry was primarily metal-based, with changes in the Cr-O bond lengths upon oxidation. researchgate.net Similarly, EXAFS analysis of uranium(VI) complexes with catechol and related ligands confirmed that coordination occurs through the adjacent hydroxyl groups, forming a stable five-membered ring.
The following table summarizes key findings from XAS studies on various metal-catecholate complexes:
| Complex/System | Metal Center | XAS Technique | Key Findings |
| Catechol 2,3-dioxygenase | Fe(II) | K-edge XAS (XANES & EXAFS) | Determined a five-coordinate Fe(II) center; identified a monoanionic substrate binding mode with a short Fe-O bond (1.93 Å) from the deprotonated catecholate. nih.govacs.org |
| [Fe(cat)3]3- | Fe(III) | L-edge XAS | Quantified the high degree of σ and π covalency in the Fe-O bonds, contributing to the complex's exceptional stability. nih.govresearchgate.netnih.gov |
| Mussel Byssus Cuticle | Fe(II)/Fe(III) | XANES | Revealed a gradient of iron oxidation states, with higher oxidation states (Fe³⁺) enriched at the surface and lower states (Fe²⁺) in deeper layers. researchgate.net |
| Tris(catecholato)chromate | Cr(III/IV/V) | K-edge XAS (XANES & EXAFS) | Showed that redox processes are metal-centered and led to a decrease in Cr-O bond lengths upon oxidation. researchgate.net |
| Uranium(VI)-Catechol | U(VI) | LIII-edge EXAFS | Confirmed coordination of uranium via the neighboring hydroxyl groups of catechol, forming a five-membered ring. |
| Molybdenum-Protochelin | Mo(VI) | K-edge XAS (XANES & EXAFS) | Characterized the catecholate binding mode of the siderophore protochelin to molybdate (B1676688) at neutral pH. researchgate.net |
Computational and Theoretical Studies on Catecholate 2 Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) stands as a cornerstone for computational studies of catecholate(2-) systems, offering a favorable balance between computational cost and accuracy. chemrxiv.org It has been widely applied to investigate the ground-state properties of these molecules, from their fundamental electronic structure to their reactivity and magnetic behavior. osti.govmarquette.edu
DFT calculations are instrumental in determining the optimized geometries and electronic configurations of catecholate(2-) containing molecules. Analysis of bond lengths is a critical application; for instance, DFT calculations can distinguish between the dianionic catecholate (cat) and the radical monoanionic semiquinonate (SQ) forms. In catecholate complexes, the C-C bond lengths within the aromatic ring are nearly identical (around 1.39 Å), whereas semiquinone species exhibit more pronounced alternating bond lengths (e.g., 1.36–1.45 Å). nsf.gov Similarly, intradiol C-O bond distances are longer in catecholates (~1.35 Å) compared to semiquinones (~1.29 Å). nsf.gov
The electronic structure is further detailed by analyzing the frontier molecular orbitals. In the [Ti(cat)₃]²⁻ complex, for example, the highest occupied molecular orbital (HOMO) and HOMO-1 are primarily localized on the catecholate ligands, while the lowest unoccupied molecular orbital (LUMO) has significant metal character, indicating the potential for ligand-to-metal charge transfer. researchgate.netrsc.org
Table 1: Comparison of DFT-Calculated Bond Lengths for Catecholate vs. Semiquinone Ligands
| Feature | Catecholate (cat) | Semiquinonate (SQ) | Source(s) |
| Intradiol C-O Bond Length | ~1.35 Å | ~1.29 Å | nsf.gov |
| Intradiol C1-C2 Bond Length | ~1.39 Å | ~1.44 Å | nsf.gov |
| Ring C-C Bonds | Nearly uniform | Alternating (e.g., 1.36-1.45 Å) | nsf.gov |
DFT is a powerful method for mapping the potential energy surfaces of chemical reactions involving catecholate(2-), allowing for the identification of intermediates, transition states (TS), and the calculation of activation barriers. researchgate.net This provides a mechanistic understanding at the molecular level.
One significant area of study is the catalytic cleavage of the catechol ring by biomimetic iron complexes. rsc.orgrsc.org DFT calculations have detailed the complete catalytic cycle for both intradiol and extradiol cleavage pathways. These studies show that the reaction proceeds through several spin states, and the relative energy barriers of the transition states determine the product distribution. rsc.orgrsc.org For instance, in one model system, the intradiol pathway was found to be thermodynamically more favorable. rsc.org
In synthetic chemistry, DFT has been used to elucidate the mechanism of crown ether formation from catechol and hexaethylene glycol ditosylate. researchgate.net The calculations identified two Sₙ2 steps in the reaction pathway, each proceeding through a distinct transition state, and demonstrated that a metal ion template facilitates the cyclization by lowering the energy barriers. researchgate.net
DFT has also been applied to model the hydrodeoxygenation (HDO) of biomass-derived molecules. In the HDO of guaiacol (B22219) over a Ruthenium surface, calculations proposed a pathway where guaiacol is first converted to a surface-bound catecholate. a-star.edu.sg The subsequent C-O bond scission steps were modeled, revealing a substantially lower barrier for removing the first oxygen from catecholate (106 kJ mol⁻¹) compared to the C-O cleavage of the resulting phenolate (B1203915) (189 kJ mol⁻¹), an effect attributed to the strained structure of the adsorbed catecholate. a-star.edu.sg
Table 2: DFT-Calculated Activation Energies for Reactions Involving Catecholate(2-)
| Reaction System | Reaction Step | Calculated Barrier (Method) | Source(s) |
| Guaiacol HDO on Ru(0001) | First Caryl-O cleavage from catecholate | 106 kJ mol⁻¹ (DFT) | a-star.edu.sg |
| Guaiacol HDO on Ru(0001) | Caryl-O cleavage from phenolate | 189 kJ mol⁻¹ (DFT) | a-star.edu.sg |
| Catechol O-Methyltransferase | Methyl transfer (bidentate catecholate) | ~21-22 kcal/mol (SQM/MM) | nih.gov |
| Catechol O-Methyltransferase | Methyl transfer (monodentate catecholate) | ~21-22 kcal/mol (SQM/MM) | nih.gov |
| Catechol + Thiol Model | N,S-acetal formation (RDS) | 16.9 kcal mol⁻¹ (ωB97-XD) | researchgate.net |
In complexes with paramagnetic metal centers, catecholate ligands can engage in magnetic exchange interactions. DFT, often using the broken-symmetry (BS) approach, is employed to calculate spin density distributions and the magnetic exchange coupling constant, J, which quantifies the strength and nature (ferromagnetic or antiferromagnetic) of this interaction. researchgate.net
In a chromium(III) complex with a semiquinonate radical ligand, [Cr(tren)(3,6-DTBSQ)]²⁺, DFT calculations were consistent with a model of strong antiferromagnetic coupling between the S=3/2 Cr³⁺ ion and the S=1/2 semiquinone radical, resulting in an S=1 total spin ground state. msu.edu The isotropic exchange constant (J) was determined from the energies of different spin states. msu.edu In contrast, for the analogous chromium(III)-catecholate(2-) complex, DFT calculations showed spin density localized almost entirely on the metal, consistent with a Cr(III) (S=3/2) ion interacting with a diamagnetic (S=0) catecholate ligand. msu.edu The accuracy of these calculations can be sensitive to the chosen functional. researchgate.net
Table 3: DFT Studies on Spin State and Magnetic Coupling in Catecholate/Semiquinone Complexes
| Complex | Metal Spin | Ligand Spin | Coupling (J) | Ground State | Method | Source(s) |
| [Cr(tren)(3,6-DTBSQ)]²⁺ | S = 3/2 | S = 1/2 (SQ) | Antiferromagnetic | S = 1 | U-B3LYP | msu.edu |
| [Cr(tren)(3,6-DTBCat)]⁺ | S = 3/2 | S = 0 (Cat) | N/A | S = 3/2 | DFT | msu.edu |
| [Ni(HMC)(3,5-di-tert-butyl-SQ)]²⁺ | S = 1 (Ni²⁺) | S = 1/2 (SQ) | Ferromagnetic | S = 3/2 | CAM-B3LYP | researchgate.net |
| Bimetallic Cu(II)-catecholate | S = 1/2 (x2) | S = 0 (Cat) | Antiferromagnetic | S = 0 | DFT | researchgate.net |
Energetics of Reaction Pathways and Transition States
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for studying the excited states of molecules, making it ideal for simulating and interpreting the spectroscopic properties of catecholate(2-) systems. chemrxiv.orgrsc.orgmdpi.com It provides information on vertical excitation energies, which correspond to absorption maxima in optical spectra, and the nature of the electronic transitions involved. udel.edu
TD-DFT calculations have been successfully used to reproduce and assign the features in the experimental UV-Vis spectra of catecholate complexes. A combined experimental and theoretical study on [Ti(cat)₃]²⁻ used both real-time and frequency-domain TD-DFT to simulate its optical spectrum. researchgate.netrsc.orgresearchgate.netnih.gov The calculations accurately predicted the main experimental features, showing two intense bands centered at approximately 4.5 eV (275 nm) and 3.4 eV (365 nm). researchgate.netresearchgate.net The higher energy band was assigned to intramolecular π→π* transitions within the catecholate ligands. researchgate.netrsc.org
This methodology has also been applied to understand how the spectrum changes when catecholate is adsorbed onto a surface. For catechol on TiO₂ nanoparticles, TD-DFT simulations showed a band at 4.7 eV associated with intramolecular catechol transitions, similar to the free molecule. researchgate.netrsc.org Additionally, new, lower-energy bands appeared, corresponding to transitions from the catecholate to the TiO₂ cluster, which are responsible for the visible light absorption of the sensitized material. researchgate.netrsc.orgnih.gov
Table 4: TD-DFT Simulation of Optical Spectra for Catecholate(2-) Systems
| System | Calculated λmax (eV) | Calculated λmax (nm) | Transition Assignment | Source(s) |
| [Ti(cat)₃]²⁻ | 4.5 | 275 | Intramolecular (catecholate π→π) | researchgate.netresearchgate.net |
| [Ti(cat)₃]²⁻ | 3.4 | 365 | Ligand-to-Metal Charge Transfer | researchgate.netresearchgate.net |
| Catechol on TiO₂ | 4.7 | ~264 | Intramolecular (catecholate π→π) | researchgate.netrsc.org |
| Catechol on TiO₂ | Low Energy Bands | >388 | Catecholate → TiO₂ Charge Transfer | researchgate.netrsc.orgresearchgate.net |
| [Pt(Bu₂cat)(bpy)] | ~2.5 | ~496 | Catecholate → bipyridine LL'CT | nih.govacs.org |
Beyond predicting spectra, TD-DFT is crucial for analyzing the character of the excited states and the dynamics of processes like charge transfer. rsc.orgnih.gov Visualizing the molecular orbitals involved in a transition or calculating attachment/detachment densities can reveal whether an excitation moves electron density from one part of a molecule to another. chemrxiv.org
In studies of dye-sensitized solar cells, TD-DFT confirms that the visible light absorption of catechol on TiO₂ corresponds to a direct charge transfer from the catecholate HOMO to the conduction band of the semiconductor. researchgate.netrsc.org The effectiveness of this charge transfer is sensitive to the binding geometry. researchgate.netsdsu.edu
A detailed investigation of mono- and binuclear platinum(II) diimine catecholate complexes used TD-DFT to characterize the lowest-energy excited state as a catecholate-to-bipyridine ligand-to-ligand charge transfer (LL'CT). nih.govacs.org Upon excitation, an electron moves from the electron-rich catecholate ligand to the electron-accepting bipyridine ligand. The calculations supported transient absorption spectroscopy data, which showed the formation of a bipyridine radical anion and a semiquinone species in the excited state, followed by back-electron-transfer to the ground state on a timescale of hundreds of picoseconds. nih.govacs.org In a related dinuclear complex, TD-DFT analysis showed that in the LL'CT excited state, the charge (electron) was localized on a single bipyridine terminus, while the hole was delocalized over the bridging bis-catecholate ligand. nih.govacs.org
Simulation of UV-Vis and other Optical Spectra
Ab Initio Methods for Electronic Structure and Reactivity
Ab initio (from first principles) quantum chemistry methods are fundamental to understanding catecholate(2-) systems. These methods solve the electronic Schrödinger equation without empirical parameters, providing a rigorous theoretical foundation for describing molecular properties. They are particularly vital for accurately capturing the electronic structure and predicting the reactivity of catecholate(2-) and its complexes, especially those involving transition metals where electron correlation effects are significant. science.govgoogle.comrsc.org
The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful ab initio technique for studying molecules where the single-reference Hartree-Fock method is inadequate. This is often the case for metal-catecholate complexes, which can exhibit significant multi-configurational character arising from nearly degenerate frontier orbitals.
CASSCF is employed to generate a qualitatively correct wave function by including all important electronic configurations within a defined "active space" of orbitals and electrons. In the context of catecholate(2-) complexes, this is crucial for correctly describing:
Metal-Ligand Bonding: The nature of the interaction between a metal center and the catecholate ligand can be complex. CASSCF calculations can elucidate the degree of covalency and untangle the contributions of different electronic states, such as a d-electron configuration on the metal and the π-system of the ligand. researchgate.net
Oxidation State Assignment: In complexes with redox-active metals and ligands, the formal oxidation states may not be clear-cut. CASSCF analysis helps to describe the electronic structure more accurately, for instance, distinguishing between a high-valent metal with a catecholate(2-) ligand versus a lower-valent metal with a semiquinone radical anion. This has been applied to cerium-catecholate bridged complexes and iron-nitrido systems to understand their electronic ground states. researchgate.netresearchgate.net
Ground and Excited State Character: The method provides a robust description of the ground state and is the foundation for further calculations of excited states, which is essential for understanding photochemical processes. For example, in a CH₂CeF₂ system, CASSCF revealed an open-shell singlet ground state with a two-configurational wave function, best described as a Ce(III) system. researchgate.net
While CASSCF correctly describes the static electron correlation within the active space, it often lacks the dynamic correlation needed for quantitative accuracy in energies. The Second-Order Perturbation Theory (CASPT2) method is a multi-reference approach that builds upon a CASSCF wave function to include dynamic correlation.
Research findings from CASPT2 studies on catecholate-containing systems include:
Accurate Excitation Energies: The multistate CASPT2 (MS-CASPT2) method has been successfully used to investigate the ligand-to-metal charge-transfer (LMCT) excitations in iron(III)-dependent catechol dioxygenase and its functional models. researchgate.net These studies confirmed that the ground state is predominantly composed of an iron(III)-catecholate configuration and accurately calculated the LMCT excitation energy, which is believed to be related to the enzyme's reactivity. researchgate.net
Elucidation of Photophysical Processes: In computational evaluations of palladium terminal oxo complexes, CASSCF/NEVPT2 (a similar second-order perturbation theory) methods are used to assess the relative stability and reactivity, which is critical for understanding potential catalytic cycles. researchgate.net
Complete Active Space Self-Consistent Field (CASSCF)
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are less commonly applied to the isolated catecholate(2-) dianion but are highly relevant for studying larger assemblies where it acts as a component, such as in metal-organic frameworks (MOFs) or polymeric materials. google.com MD simulations model the atomic motions over time, providing insights into the dynamic behavior, structural flexibility, and transport properties of these materials. First-principles MD, based on forces calculated from electronic structure theory, can be particularly powerful for investigating complex systems. science.gov In the context of catecholate-based systems, MD simulations could be used to explore guest-host interactions within the pores of a catecholate-based MOF or to understand the conformational dynamics of a polymer chain containing catecholate units. acs.orggoogle.com
Quantum Chemical Descriptors and Bonding Analysis
Quantum chemical calculations yield a variety of descriptors that are invaluable for analyzing the bonding and predicting the reactivity of catecholate(2-) systems.
Detailed bonding analysis is often performed by comparing computationally derived geometric parameters with those from single-crystal X-ray diffraction. Ab initio calculations have been shown to reproduce experimental bond lengths and angles in metal-catecholate complexes with high fidelity, validating the theoretical models used. rsc.org
Table 1: Comparison of Experimental and Calculated Structural Parameters for K₃[Ga(catecholate)₃] Data derived from X-ray crystallography and ab initio calculations.
| Parameter | Bond/Angle | Crystallographic Data (Å or °) | Gaussian Model Data (B3LYP/3-21G*) (Å or °) |
| Bond Lengths | Ga-O | 1.969 - 2.005 | 2.013 |
| O - C | 1.342 - 1.355 | 1.335 | |
| Bond Angles | O-Ga-O (chelate) | 83.61 - 83.89 | 82.22 - 82.23 |
| O-Ga-O (cis) | 89.01 - 98.09 | 91.72 - 94.99 | |
| O-Ga-O (trans) | 170.41 - 170.97 | 171.08 - 171.09 | |
| Source: The Royal Society of Chemistry. rsc.org |
Catecholate(2-) is a potent electron-donating ligand due to its electron-rich aromatic system and negatively charged oxygen atoms. This property is central to its role in donor-acceptor complexes, where it can participate in significant charge transfer interactions.
Ligand-to-Ligand Charge Transfer (LL'CT): In square-planar complexes containing both a catecholate donor and an electron-accepting ligand (like an α-diimine), an intense LL'CT absorption band is often observed. researchgate.net The highest occupied molecular orbital (HOMO) is typically localized on the catecholate ligand, while the lowest unoccupied molecular orbital (LUMO) resides on the acceptor ligand. escholarship.org The energy of this charge-transfer band can be systematically tuned by chemically modifying either the donor or acceptor ligand, making these systems promising for applications as molecular chromophores. researchgate.netresearchgate.net
Ligand-to-Metal Charge Transfer (LMCT): When coordinated to an electron-deficient metal center in a high oxidation state, such as Fe(III), catecholate(2-) can exhibit strong LMCT. researchgate.net This process, involving the transfer of an electron from the catecholate ligand to the metal ion, is responsible for the intense colors of many iron-catecholate complexes and is functionally important in the catalytic cycle of catechol dioxygenase enzymes. researchgate.netresearchgate.net
Quantum Descriptors of Charge Transfer: Computational studies on these systems often calculate global reactivity descriptors. For an iron(III) catecholate–nitronylnitroxide complex, the calculated HOMO-LUMO gap, ionization potential, electron affinity, and chemical hardness revealed its potential for charge transfer processes. researchgate.net
Reactivity and Catalytic Applications of Catecholate 2 Complexes
Oxidative Transformations Catalyzed by Catecholate(2-) Systems
Catecholate(2-) complexes have demonstrated significant catalytic activity in a variety of oxidative transformations. Their redox-active nature, where the catecholate ligand can act as an electron reservoir, is central to their function. This allows for multi-electron processes that are crucial for the activation of small molecules like dioxygen and the subsequent oxidation of organic substrates.
Aerobic Oxidation of Organic Substrates
The aerobic oxidation of organic substrates is a cornerstone of green chemistry, and catecholate(2-) complexes have emerged as promising catalysts in this area. These systems can facilitate the use of molecular oxygen as the terminal oxidant, which is abundant, inexpensive, and environmentally benign. chinesechemsoc.orgresearchgate.net
One notable application is the selective oxidation of alcohols to aldehydes and ketones. chinesechemsoc.orgresearchgate.net For instance, porous organic polymers (POPs) displaying (catecholate)Cu(I)₂ moieties have been shown to be effective heterogeneous catalysts for the mild and selective aerobic oxidation of a wide range of primary and secondary alcohols. chinesechemsoc.org The proximity of the two copper centers, supported by the catecholate framework, is believed to facilitate the activation of O₂. chinesechemsoc.org This biomimetic approach, inspired by enzymes like tyrosinase, highlights the importance of the catecholate ligand in creating a reactive bimetallic site. chinesechemsoc.org
Catechol itself can also act as an activator for catalyst systems. For example, in the palladium(II)-catalyzed oxidative transformation of allylic alcohols and vinyl ethers, catechol has been used as an activator for a Pd(OAc)₂–Cu(OAc)₂ catalyst under an oxygen atmosphere. acs.orgnih.gov It is proposed that a Pd–Cu heterometallic species is formed with catechol as a ligand to the copper, which then effectively captures and activates O₂. acs.org
The table below summarizes the catalytic performance of a (Catecholate)Cu(I)₂-Displayed Porous Organic Polymer in the aerobic oxidation of various alcohols.
| Substrate | Product | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Benzyl alcohol | Benzaldehyde | >99 | >99 |
| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | >99 | >99 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | >99 | >99 |
| Cinnamyl alcohol | Cinnamaldehyde | >99 | >99 |
| 1-Hexanol | 1-Hexanal | 85 | >99 |
Dioxygen Activation and Oxygen Atom Transfer
The activation of molecular oxygen (O₂) by metal complexes is a critical step in many biological and industrial oxidation processes. Catecholate(2-) complexes play a significant role in this area by facilitating the reduction of O₂. rsc.org The redox-active nature of the catecholate ligand allows it to act as an electron donor, enabling the metal center to bind and activate dioxygen without necessarily undergoing a change in its own oxidation state. rsc.org
In some systems, the reaction of a metal complex with O₂ in the presence of a catecholate ligand leads to the formation of a metal-peroxo or metal-superoxo species. For example, vanadium(IV)-catecholate complexes can reduce O₂ to hydrogen peroxide in organic solvents. rsc.org The mechanism is thought to involve the initial binding of O₂ to the vanadium center. rsc.org
Catecholate ligands can also participate in "nonclassical" oxygen atom transfer (OAT) reactions. In these reactions, an oxo group is transferred to a substrate, but the electrons for the reduction of the substrate come from the catecholate ligand rather than the metal center. rsc.orgrsc.org For instance, an oxomolybdenum(VI) bis(catecholate) complex can deoxygenate pyridine-N-oxides. The oxygen atom is delivered to the molybdenum, but the catecholate ligands are oxidized to o-benzoquinone, providing the necessary electrons. rsc.org This demonstrates the ability of the catecholate ligand to act as an electron reservoir, facilitating redox reactions at a metal center that remains in a high oxidation state. rsc.org
Biomimetic Catalysis: Dioxygenase Models
Dioxygenase enzymes catalyze the incorporation of both atoms of molecular oxygen into an organic substrate, often involving the cleavage of an aromatic ring. Catecholate(2-) complexes have been extensively studied as synthetic models for these enzymes, providing valuable insights into their reaction mechanisms.
Intradiol Catechol Cleavage Mechanisms
Intradiol-cleaving catechol dioxygenases, which contain a non-heme iron(III) center in their active site, cleave the C1-C2 bond of the catechol substrate. mdpi.com Model systems using iron(III) complexes with catecholate ligands have been instrumental in elucidating the mechanism. nih.gov
In these models, the catecholate binds to the iron(III) center, leading to the formation of an enzyme-substrate-like complex. nih.gov It is proposed that the reaction with O₂ involves an electrophilic attack of oxygen on the electron-rich catecholate ring. nih.gov One proposed mechanism involves the partial reduction of the catecholate to a semiquinone radical, making it susceptible to attack by O₂. nih.gov Another pathway suggests that dioxygen first binds to the iron center, forming an iron(III)-superoxide species that then attacks the bound catecholate. nih.gov Computational studies suggest a mechanism involving the binding of dioxygen to the metal, followed by the formation of a bridging peroxo intermediate, a Criegee rearrangement, and subsequent hydrolysis to yield the ring-cleaved product. acs.org The rate of this reaction is influenced by the electronic properties of the catecholate and the Lewis acidity of the iron center. nih.gov
Extradiol Catechol Cleavage Mechanisms
Extradiol-cleaving catechol dioxygenases utilize a non-heme iron(II) center and cleave the aromatic ring adjacent to the hydroxyl groups (e.g., the C2-C3 bond). mdpi.com Synthetic models for these enzymes often involve the reaction of an iron(II) complex with a monoanionic catecholate ligand and O₂. acs.orgresearchgate.net
In these model systems, the reaction with dioxygen can lead to the formation of an iron(III)-catecholate intermediate. researchgate.net This intermediate can then react further with O₂ to yield ring-cleaved products. acs.org The binding mode of the catecholate to the iron center is crucial. Asymmetric binding of the catecholate has been observed in some model complexes. researchgate.net The specific products formed (intradiol vs. extradiol) can be influenced by the ligand environment around the iron center. acs.org For example, dissociation of a ligand arm to create a more open coordination site may favor extradiol cleavage. acs.org
Catechol Oxidase Mimicry
Catechol oxidases are type 3 copper enzymes that catalyze the two-electron oxidation of catechols to the corresponding o-quinones. academie-sciences.fr Dinuclear copper complexes with bridging catecholate ligands have been extensively studied as mimics of these enzymes. academie-sciences.fracs.orgrsc.org
In these model systems, the catalytic cycle is thought to involve the binding of the catechol substrate to the dicopper(II) center. acs.org This can occur through a bridging mode, where the catecholate spans the two copper ions. academie-sciences.fr An important aspect of the mechanism is the deprotonation of the catechol, which can be facilitated by a bridging hydroxide (B78521) ligand in the dicopper complex. acs.org Following substrate binding, an intramolecular electron transfer occurs, resulting in the formation of the o-quinone product and the reduction of the copper centers to Cu(I). The reduced dicopper(I) complex is then reoxidized by O₂ to regenerate the active dicopper(II) catalyst. nih.gov
The catalytic activity of these mimics is influenced by several factors, including the distance between the copper centers and the electronic properties of the supporting ligands. academie-sciences.fr For example, electron-donating groups on the ligand can enhance the catecholase activity. academie-sciences.fr
Polymerization and Cross-linking Mechanisms
The catechol moiety is a versatile functional group that plays a crucial role in various polymerization and cross-linking processes. Its reactivity, particularly its susceptibility to oxidation, allows for the formation of complex polymer structures and networks through several distinct mechanisms. These mechanisms are fundamental to the development of advanced materials, including adhesives, coatings, and hydrogels. acs.orgnih.gov
Oxidative Polymerization of Catechol and Derivatives
Oxidative polymerization is a primary pathway for forming polymers from catechol and its derivatives. researchgate.net The process is initiated by the oxidation of the catechol's hydroxyl groups into a highly reactive ortho-quinone. acs.orgnih.gov This initial oxidation step can be triggered by various means, including enzymatic action (e.g., tyrosinase, laccase), chemical oxidants (e.g., sodium periodate), or autoxidation in the presence of oxygen, often at an alkaline pH. acs.orgnih.govnih.gov
Once formed, the o-quinone is susceptible to further reactions, leading to polymerization. The primary mechanism involves the formation of C-C and ether (C-O-C) bonds between the aromatic rings of the catechol units. researchgate.net This process, often referred to as oxidative condensation, results in the formation of oligomers and polymers. acs.orgresearchgate.net At neutral pH, the formation of these C-C and ether linkages is the predominant pathway. researchgate.net Under certain conditions, such as at alkaline pH and in the absence of light, ring-opening reactions can also occur, yielding aliphatic chains containing carboxylic acids. researchgate.net The oxidative polymerization of catechol-containing compounds is often visibly indicated by a darkening or browning of the solution, a process exploited in both natural systems, like the formation of humic substances, and synthetic applications. researchgate.net
Radical Polymerization Mediated by Catecholate(2-) Systems
Catecholate(2-) systems can mediate radical polymerization, acting as a component of the initiation system rather than just the monomer. Catechols are known to be easily oxidized, losing one electron to form a semiquinone radical or two electrons to form a quinone. nih.govbeilstein-journals.org These semiquinone radicals can subsequently participate in polymerization reactions. nih.govbeilstein-journals.org
A notable example involves combining catechol-containing components with a catalyst to generate highly reactive radicals that initiate the polymerization of other monomers. For instance, a system using catechol-containing microgels and iron oxide nanoparticles (IONPs) can generate hydroxyl radicals (•OH). nih.gov In this redox system, the catechol autoxidizes in the presence of molecular oxygen to produce superoxide (B77818) radicals (•O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov The IONPs then catalyze the conversion of these species into the highly reactive •OH radical via Fenton-like and Haber-Weiss reactions. nih.gov This •OH radical is a potent initiator for the free-radical polymerization of various monomers, such as acrylates, without the need for traditional thermal or photoinitiators. nih.gov
However, it is also important to note that unprotected catechol groups can sometimes interfere with radical polymerization by acting as radical scavengers or participating in chain transfer reactions, which can terminate polymer chain growth. rsc.orgresearchgate.net This dual role as both a potential initiator component and an inhibitor requires careful control of reaction conditions. rsc.org
Formation of Catecholate-Based Polymer Networks
The formation of cross-linked polymer networks is a key application of catechol chemistry, leading to materials with significant mechanical strength and adhesive properties. researchgate.netresearchgate.net These networks are formed through both covalent and non-covalent cross-linking mechanisms involving the catechol moiety.
Covalent Cross-linking: This is primarily achieved through the oxidative polymerization pathways described previously. The oxidation of catechols to quinones, followed by coupling reactions, creates irreversible covalent bonds between polymer chains, enhancing the cohesive strength and stability of the material. acs.orgnih.gov
| Cross-linking Type | Mechanism | Key Features |
| Covalent | Oxidation of catechol to quinone, followed by C-C and C-O-C bond formation between polymer chains. acs.orgnih.gov | Irreversible, high cohesive strength, improves structural stability. acs.orgnih.gov |
| Non-covalent | Formation of coordination complexes between catechol groups and metal ions (e.g., Fe³⁺). nih.govacs.org | Reversible, pH-dependent, contributes to properties like self-healing and tunable stiffness. researchgate.netnih.gov |
| Non-covalent | Hydrogen bonding, π-π stacking, and cation-π interactions involving catechol rings. nih.gov | Weaker than coordination bonds, contributes to adhesion and coacervate formation. nih.gov |
**7.4. Small Molecule Activation (e.g., NO, CO₂) **
Catecholate(2-) complexes, particularly those involving transition metals, are effective platforms for the binding and activation of small molecules, a topic of significant interest for catalysis and environmental remediation. osti.govresearchgate.netresearchgate.net The low coordination number of some metal-catecholate complexes allows them to readily bind gas molecules. osti.gov
Computational studies using electronic structure theory have investigated the binding of small molecules like nitric oxide (NO) and carbon dioxide (CO₂) to first-row transition metal-catecholate complexes. osti.gov The findings indicate that these complexes show significant potential for NO filtration, as NO, a radical molecule, binds more strongly than other benign gases across most of the metals studied. osti.gov
The interaction with CO₂ is generally weaker. osti.gov In most cases, CO₂ remains linear when interacting with the metal-catecholate complex. However, for certain early transition metals like Scandium (Sc) and Titanium (Ti), the CO₂ molecule becomes bent upon binding, indicating a higher degree of activation. osti.gov Some metal-catecholate systems, such as those with Cobalt (Co), Nickel (Ni), and Copper (Cu), were found to have significantly larger free energies of adsorption for N₂ than for CO₂, suggesting potential applications in N₂ activation. osti.gov
| Metal in Catecholate Complex | Binding Energy of NO (kcal/mol) | Binding Energy of CO₂ (kcal/mol) |
| Sc | -33.9 | -28.9 |
| Ti | -42.0 | -37.2 |
| V | -43.1 | -13.0 |
| Cr | -32.5 | -10.9 |
| Mn | -27.8 | -9.6 |
| Fe | -37.8 | -10.3 |
| Co | -37.1 | -1.9* |
| Ni | -32.5 | -8.5 |
| Cu | -26.9 | -8.0 |
| Note: Some calculation methods predict CO₂ to be unbound with Cobalt. osti.gov |
Electron, Proton, and Functional Group Transfer Reactions
The reactivity of catecholate(2-) complexes is fundamentally governed by their ability to participate in electron, proton, and functional group transfer reactions. mdpi.comresearchgate.net Catecholate ligands are considered "redox-active" or "non-innocent," meaning the ligand itself can be oxidized or reduced during a chemical transformation. researchgate.netrsc.orgacs.org This capability allows the ligand to act as an electron reservoir, accepting or donating electrons to facilitate reactions at the metal center. rsc.org
This behavior is particularly valuable for metals that have limited accessible oxidation states. For example, a d⁰ zirconium(IV) complex, which cannot be further oxidized, can still achieve the formal oxidative addition of chlorine (Cl₂). rsc.org In this process, the two catecholate-type ligands are each oxidized by one electron, providing the necessary electrons to break the Cl-Cl bond, while the metal remains in the +IV oxidation state. rsc.org
The interplay between electron and proton transfer is also critical. acs.org Catecholates can engage in proton-coupled electron transfer (PCET), where an electron and a proton are exchanged in a concerted or stepwise manner. rsc.org The mechanism can also proceed via hydrogen atom transfer (HAT). The preferred pathway often depends on the specific metal complex and reaction conditions. Studies using deuterium (B1214612) kinetic isotope effects (KIEs) have helped distinguish between these mechanisms in catecholase-mimetic oxidation reactions.
High KIE values (kH/kD ≈ 1.8–3.5) suggest that C-H (or O-H) bond breaking is part of the rate-determining step, pointing to a Hydrogen Atom Transfer (HAT) mechanism.
Low KIE values (kH/kD ≈ 1.0–1.2) indicate that proton transfer is not central to the rate-determining step, which is more consistent with a proton-coupled electron transfer mechanism where electron transfer from the catecholate to the metal-dioxygen adduct is the key step.
This ability to mediate coupled transfers of electrons and protons is central to the role of catecholate complexes in modeling the active sites of enzymes like catechol dioxygenases and in developing new catalytic cycles. acs.org
Catecholate 2 in Advanced Materials Chemistry
Supramolecular Chemistry and Coordination Cages Incorporating Catecholate(2-)
In supramolecular chemistry, catecholate(2-) is a highly effective ligand for the construction of discrete, hollow coordination cages through a process known as coordination-driven self-assembly. acs.org These assemblies are formed by combining multibranched ligands containing catecholate binding units with metal ions, typically trivalent pseudo-octahedral metals like Gallium(III) (Ga³⁺) or Iron(III) (Fe³⁺), under thermodynamic control. acs.orgrsc.org The geometry of the final cage structure, such as an M₄L₆ tetrahedron or an M₂L₃ helicate, is dictated by the design of the organic ligand, which pre-organizes the catecholate units in specific orientations. acs.orgacs.org
| Cage Type | Metal Ion (M) | Ligand Type (L) | Resulting Geometry | Reference |
| M₄L₆ | Ga(III), Fe(III) | Naphthalene-spaced bis-catecholate | Tetrahedron | acs.org |
| M₂L₃ | Ga(III) | C₂-symmetric catechol ligand | Helicate | acs.org |
| M₄L₆ | Fe(III) | Tris-amide linked bis-catecholate | Tetrahedron | rsc.org |
Metal-Organic Frameworks (MOFs) with Catecholate(2-) Linkers
Catecholate(2-) and its derivatives are increasingly used as alternative linkers to the more common carboxylates in the synthesis of Metal-Organic Frameworks (MOFs). rsc.org These ligands are of particular interest due to their ability to form robust frameworks with hard, highly-charged metal cations (≥ +3) and for the unique electronic properties they impart. rsc.orgnih.gov The use of catecholate linkers has led to the discovery of novel MOF phases with diverse secondary building units (SBUs) and network topologies. rsc.org
A prominent example involves the ligand H₁₀TcatPP, a porphyrin functionalized with four catecholate coordinating groups. Its reaction with various M(III) cations such as Aluminum(III), Iron(III), and Indium(III) results in three distinct MOF structures, each based on different inorganic SBUs. rsc.org One of these MOFs exhibits a surface area of over 2000 m²/g, the highest reported for a porphyrin catecholate MOF. rsc.org
Catecholate-based MOFs are renowned for their redox activity and potential for enhanced charge transfer compared to carboxylate analogues. rsc.orgnih.gov This has led to applications in electrochemical energy storage and the development of electrically conductive MOFs. rsc.orgmit.edu For instance, MOFs constructed from the catechol-derived linker 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) with various metal ions (including Ni, Cu, Co, and rare-earth metals) exhibit high electrical conductivities. nih.govmit.edu The charge transport in these materials can occur through π-d conjugation between the metal and the ligand or through-space π-π stacking of the organic linkers. nih.govmit.edu The oxidation of catecholate moieties to semiquinoid radicals is crucial, as these radicals serve as the charge carriers within the material. nih.gov
| MOF System | Metal Node | Catecholate-based Linker | Key Property | Reference |
| Porphyrin MOF | Al(III), Fe(III), In(III) | H₁₀TcatPP (Tetracatecholate Porphyrin) | High Porosity, Redox Activity | rsc.org |
| Conductive 2D MOF | Lanthanides, Ga(III) | H₆HOTP (Hexahydroxytriphenylene) | Electrical Conductivity via π-π stacking | mit.edu |
| Conductive 3D MOF | Rare-earth metals | H₆HOTP (Hexahydroxytriphenylene) | Isotropic Electrical Conductivity | nih.gov |
| UiO-66 derivative | Zirconium(IV) with grafted Metal(II) | Metal(II) catecholates | NOx Adsorption | researchgate.net |
Polymeric and Hydrogel Systems with Catecholate(2-) Moieties
The incorporation of catecholate(2-) moieties into polymer and hydrogel systems is a widely explored strategy, largely inspired by the remarkable adhesive properties of mussel foot proteins. researchgate.netnih.gov These proteins contain a high concentration of the amino acid 3,4-dihydroxyphenyl-L-alanine (DOPA), which has a catechol side chain responsible for strong, water-resistant adhesion. researchgate.netaip.org Synthetic polymers functionalized with catechol groups are used to create adhesives, coatings, and advanced hydrogels. researchgate.netresearchgate.net
Several synthetic approaches have been developed to incorporate catechol moieties into polymer backbones. nih.gov A common method involves the polymerization of vinyl monomers that have a protected catechol group, such as dopamine (B1211576) methacrylamide (B166291) or 3,4-dimethoxystyrene. mdpi.comgoogle.com The protecting groups are necessary because the reactive nature of unprotected catechols can interfere with the polymerization process. google.com After polymerization, these groups are removed to expose the functional catechol units. google.com Advanced polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) have been employed to create well-defined catechol-containing polymers with controlled molecular weights. researchgate.net
Alternatively, catechol groups can be grafted onto pre-existing polymer backbones. aip.org For example, dihydrocaffeic acid (DHCA), a stable catechol derivative, has been chemically substituted onto a poly(allylamine) backbone. aip.orgtuwien.at This method allows for the functionalization of a wide range of polymers, including poly(alkene oxide)s, polyacrylics, and natural polymers like alginate and chitosan. researchgate.netacs.org In one approach, a self-immolative poly(dithiothreitol) backbone was decorated with pendant catechol units, creating a dual-responsive material. nih.gov
The exceptional wet adhesion of catecholate-functionalized polymers stems from the ability of the catechol group to engage in a multitude of interfacial interactions. researchgate.netnih.gov This versatility allows for effective bonding to a wide variety of surfaces, even underwater. nih.gov The primary mechanisms include:
Hydrogen Bonding: The hydroxyl groups of the catechol can act as both hydrogen bond donors and acceptors. researchgate.net
Metal Coordination: Catecholates are strong chelators that can form coordinate covalent bonds with metal ions and metal oxide surfaces (e.g., TiO₂, Al₂O₃). researchgate.netnih.gov This is a key interaction for adhesion to many inorganic substrates.
π-Interactions: The aromatic ring of the catechol can participate in π-π stacking with other aromatic systems and cation-π interactions with positively charged groups on a surface. researchgate.netnih.gov
Covalent Cross-linking: Under oxidative conditions (often pH-dependent), catechols can be oxidized to highly reactive quinones. These quinones can then form covalent bonds with nucleophilic groups (like amines and thiols) on the substrate or on adjacent polymer chains, which significantly increases cohesive strength. aip.orgnih.gov
Recent studies have also highlighted the synergy between catechol and cationic groups, such as lysine (B10760008) or arginine, in displacing water from surfaces to enhance adhesion. ucsb.edu The combination of these functionalities, as found in mussel foot proteins, promotes robust adhesion to mineral surfaces in aqueous environments. ucsb.edu
The strong binding affinity of catecholate(2-) makes it an excellent anchor for immobilizing polymers onto a wide range of surfaces, including metals, metal oxides, and other polymers. researchgate.netmdpi.com This strategy is used to modify surface properties, for example, to create non-fouling coatings. nih.govgoogle.com A biomimetic polymer with zwitterionic poly(carboxybetaine) arms and two adhesive catechol groups was developed for surface anchoring to create ultra-low fouling surfaces. nih.gov Similarly, poly(ethylene glycol) (PEG) has been grafted onto surfaces using catechol anchors to confer protein resistance. google.com The catechol group forms a stable linkage between the polymer and the substrate, which can be more robust than linkages based on electrostatic adsorption. google.com This approach has been used to attach polymers to gold, silicon, stainless steel, and alumina (B75360) surfaces. researchgate.netnih.gov
Mechanistic Aspects of Catecholate(2-)-Mediated Wet Adhesion in Polymeric Systems
Photofunctional Materials Incorporating Catecholate(2-) Complexes
Catecholate(2-) complexes of transition metals can exhibit interesting photofunctional properties due to their unique electronic structures. acs.org These properties often arise from the "non-innocent" character of the catecholate ligand, meaning the ligand is redox-active and participates directly in the electronic transitions of the complex. rsc.org
A key phenomenon in some catecholate complexes is valence tautomerism (VT), where an intramolecular electron transfer between the metal center and the catecholate ligand can be triggered by an external stimulus like temperature or light. rsc.org This leads to a reversible switch between two distinct electronic states with different magnetic and optical properties. For example, certain cobalt-catecholate complexes can switch between a low-spin Co(III)-catecholate state and a high-spin Co(II)-semiquinonate state. rsc.org This property has been exploited to create switchable coordination polymer particles. rsc.org
In other systems, particularly with d⁸ metals like Platinum(II), photofunctionality arises from ligand-to-ligand charge transfer (LL'CT) transitions. acs.org In these complexes, the catecholate acts as an electron donor ligand, and upon photoexcitation, an electron is transferred to an auxiliary acceptor ligand (like bipyridine), with minimal involvement from the metal center. acs.org By synthesizing platinum(II) complexes with a catecholato ligand containing a π-conjugated benzothienobenzothiophene (BTBT) framework, researchers have been able to immobilize these photofunctional units onto insulator films to modulate the performance of organic transistors. acs.org Iron(II) complexes functionalized with catechol linkers have also been investigated for their potential in photosensitized systems. researchgate.net
Photoswitching Phenomena
The integration of catecholate(2-) functionalities into photochromic molecules has led to the development of advanced materials capable of undergoing reversible transformations upon light irradiation. These photoswitching phenomena are primarily based on the isomerization of molecular structures, such as azobenzenes and dithienylethenes (DTE), which can be modulated by the electronic properties and binding capabilities of the catecholate group.
Research has demonstrated the synthesis of symmetrical azobenzene (B91143) derivatives incorporating two catechol groups. researchgate.net These compounds exhibit rapid achievement of a photostationary state in solution under UV light, with good reversible photochromism. researchgate.net The photochemical behavior involves the trans-cis isomerization characteristic of azobenzenes, where the thermodynamically stable trans isomer converts to the metastable cis isomer upon UV exposure, and reverts to the trans form with visible light or heat. researchgate.net The presence of catechol groups, often derived from dopamine, can also enhance the material's adhesion to substrates, allowing the photoswitching properties to be studied on solid surfaces. researchgate.net For instance, an ortho-methoxy-substituted azobenzene with catechol groups showed a cis-to-trans conversion of up to 63%. researchgate.net
A significant area of investigation involves the incorporation of catecholate ligands into coordination complexes with metal ions to create photoswitchable supramolecular structures. acs.org Dithienylethene (DTE) is a particularly effective photoswitch known for its high fatigue resistance. nih.gov Researchers have successfully synthesized DTE-catechol ligands that self-assemble with gallium (Ga³⁺) ions to form a triply DTE-functionalized [Ga₂L₃]⁶⁻ coordination cage. acs.orgnih.gov The design of the ligand, specifically its length, is crucial for the successful assembly of the cage. acs.org
The photoswitching of these DTE-catecholate systems involves a reversible cyclization reaction. The colorless, ring-opened form of the DTE ligand undergoes a transformation to a colored, ring-closed form upon irradiation with UV light (e.g., 365 nm), and the process is reversed with visible light (>495 nm). nih.govnih.gov While the free ligands show robust switching, the performance within the coordination cage can be influenced by the rigidity of the structure, with efficient switching observed at dilute concentrations. acs.orgnih.gov
Table 1: Photochemical Properties of a Dithienylethene-Catecholate Derivative (Compound 6) Data sourced from studies on a methylated DTE-catecholate derivative in N,N-dimethylformamide (DMF). nih.gov
| Property | Value |
| Ring-Opened Form (6o) | |
| Absorption Maximum (λmax) | 321 nm |
| Ring-Closed Form (6c) | |
| Absorption Maximum (λmax) | 611 nm |
| Irradiation Wavelengths | |
| Ring-Opening | >495 nm |
| Ring-Closing | 365 nm |
Light-Harvesting and Energy Transfer
In the field of artificial photosynthesis, which aims to replicate the natural conversion of light energy into chemical energy, catecholate(2-) serves as a crucial component in molecular assemblies. researchgate.net Natural photosynthesis relies on a sophisticated apparatus, including Photosystem II (PSII), where light-harvesting complexes (LHC) capture solar energy and transfer it to reaction centers. nih.govresearchgate.net These natural systems operate with high efficiency through a series of light absorption, charge separation, and electron transfer events. osti.gov
Artificial photosynthetic systems often consist of three main components: a photosensitizer (light-absorber), a catalyst, and an electron donor/acceptor. acs.org Catecholate(2-) and its derivatives are employed for their versatile redox properties, enabling them to participate in the critical step of electron transfer. rsc.org As potent electron-donating ligands, catecholates can be integrated into supramolecular structures or biohybrid systems to facilitate the flow of electrons from a light-excited photosensitizer to a catalytic center where fuel-forming reactions, such as water splitting, occur. acs.orgrsc.org
The development of biohybrid systems, which combine the efficiency of biological components like PSII with the versatility of synthetic nanomaterials, represents a promising frontier. osti.gov In these constructs, catecholate-functionalized materials can act as an interface, mediating the transfer of energy or electrons between the biological light-harvester and a synthetic catalyst. frontiersin.org The goal is to create systems that can efficiently absorb solar energy and channel it into specific chemical transformations. osti.gov The process of energy transfer in these systems is complex and can occur through different pathways, with recent studies using advanced techniques to probe the energy transfer networks within light-harvesting complexes. nih.govchemrxiv.org The design of these artificial systems is a significant challenge, requiring the precise orchestration of light absorption, charge separation, and catalysis to minimize energy loss. acs.org
Redox-Active Materials and Sensors based on Catecholate(2-)
The inherent redox activity of the catecholate(2-) moiety, which can reversibly transform into semiquinone and o-benzoquinone forms through two sequential one-electron transfers, makes it a cornerstone for the development of advanced redox-active materials and electrochemical sensors. rsc.org
Redox-Active Polymers for Energy Storage: Polymers containing catechol units are highly promising as organic electrode materials for sustainable energy storage technologies like rechargeable batteries and supercapacitors. rsc.org These redox-active polymers (RAPs) offer a sustainable alternative to traditional inorganic materials that often contain rare or toxic metals. acs.org Catechol-based polymers are particularly attractive due to their high theoretical capacities and robust electrochemical performance. nih.gov
For example, copolymers bearing catechol and Li⁺ ion-conducting pendants have been engineered into flexible, binder-free buckypaper electrodes for lithium-ion batteries. nih.gov These electrodes have demonstrated remarkable performance, storing high capacities of 360 mAh g⁻¹ at a 5C rate and exhibiting excellent cyclability with 98% capacity retention over 3400 cycles at 30C. nih.gov Similarly, redox-active nanoparticles (RPNs) based on poly(vinyl catechol) have been synthesized with controlled sizes. acs.org These nanoparticles show reversible electrochemical behavior in various electrolytes and possess a high theoretical capacity of 394 mAh g⁻¹. acs.org The redox potential of these materials can be tuned; for instance, poly(4-vinyl catechol) RPNs have a reduction potential of 0.45 V versus Ag/AgCl in acidic electrolyte, which shifts to lower values in neutral conditions. acs.org
Electrochemical Sensors: The electrocatalytic properties of catecholate(2-) have been harnessed to create highly sensitive and selective electrochemical sensors for a variety of analytes, including environmental pollutants and biomolecules. rsc.orgmdpi.com These sensors typically operate by modifying an electrode surface with a catechol-containing material, which then facilitates the electrochemical oxidation or reduction of the target analyte.
Sensing platforms have been constructed for the detection of catechol and hydroquinone, two toxic isomers of dihydroxybenzene. mdpi.com One such sensor, using a copper complex on single-walled carbon nanotubes, exhibited linear detection ranges of 5–215 μmol·L⁻¹ for catechol and 5–370 μmol·L⁻¹ for hydroquinone, with detection limits of 3.5 μmol·L⁻¹ and 1.46 μmol·L⁻¹, respectively. mdpi.com Another approach utilized a hybrid material of graphene oxide, multi-walled carbon nanotubes, and terthiophene, achieving even lower detection limits of 4.9 x 10⁻³ μM for catechol. researchgate.net
Furthermore, catecholate-functionalized materials are effective for detecting heavy metal ions. mdpi.comrsc.orgresearchgate.net The chelating nature of the catecholate group allows it to bind metal ions, and this interaction can be transduced into a measurable electrochemical or optical signal. nih.gov For instance, density functional theory studies have explored using transition metal-embedded graphyne monolayers for highly sensitive catechol detection, predicting strong binding and significant charge transfer. rsc.org Metal-organic frameworks (MOFs) functionalized with metal-catecholates are also being investigated for the capture and sensing of gases like NOx. researchgate.net
Table 2: Performance of Selected Catecholate(2-)-Based Electrochemical Sensors
| Sensor Material / Platform | Target Analyte(s) | Linear Range | Limit of Detection (LOD) | Source(s) |
| [Cu(Sal-β-Ala)(3,5-DMPz)₂]/SWCNTs/GCE | Catechol | 5–215 μmol·L⁻¹ | 3.5 μmol·L⁻¹ | mdpi.com |
| [Cu(Sal-β-Ala)(3,5-DMPz)₂]/SWCNTs/GCE | Hydroquinone | 5–370 μmol·L⁻¹ | 1.46 μmol·L⁻¹ | mdpi.com |
| ER(GO-TT-CNT) | Catechol | Not Specified | 4.9 x 10⁻³ μM | researchgate.net |
| ER(GO-TT-CNT) | Hydroquinone | Not Specified | 3.5 x 10⁻² μM | researchgate.net |
| MIP-Polyaniline Hybrid | Catechol | Linear to 144 μM | 228 nM | researchgate.net |
Bioinorganic Interactions and Biomimetic Systems of Catecholate 2
Role of Catecholate(2-) in Iron Metabolism and Siderophore Analogs
Iron is an essential nutrient for most living organisms, yet its bioavailability is often limited due to the insolubility of ferric (Fe³⁺) iron at physiological pH. oup.com To overcome this, many microorganisms synthesize and secrete low-molecular-weight, high-affinity iron chelators known as siderophores. oup.comwikipedia.org Catecholate-based siderophores are among the most powerful Fe³⁺ binding agents known. wikipedia.org
Enterobactin, produced by E. coli and other enteric bacteria, is a classic example of a catecholate siderophore. oup.comacs.org It consists of a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine, providing three catecholate groups that form a highly stable, hexadentate octahedral complex with Fe³⁺. oup.comacs.org This high stability is crucial for scavenging iron from the environment and from host iron-binding proteins. acs.org Bacillibactin is another catecholate siderophore used by various bacteria. acs.org
The process of iron acquisition via catecholate siderophores involves several steps:
Secretion: Microbes release the apo-siderophore (iron-free) into the extracellular environment. researchgate.net
Chelation: The siderophore binds to available Fe³⁺, forming a stable ferri-siderophore complex. researchgate.net
Uptake: The ferri-siderophore complex is recognized by specific outer membrane receptors on the bacterial cell and transported into the cytoplasm. oup.com
Iron Release: Inside the cell, the iron is released from the siderophore. For catecholate siderophores like ferric-enterobactin, this often requires enzymatic degradation of the siderophore backbone, as the reduction potential of the Fe³⁺ complex is too low for simple reduction by cellular agents like FAD. wikipedia.org
Researchers have synthesized numerous siderophore analogs to study the structure-activity relationships governing iron uptake. acs.orgresearchgate.net These studies have revealed the importance of the catecholate chelating units and the pre-organized structure of the macrocyclic backbone for efficient iron binding and transport. acs.org Hybrid analogs containing both catecholate and hydroxamate chelating groups have also been developed to probe the specificity of different bacterial uptake systems. researchgate.net
| Siderophore/Analog | Producing Organism (Example) | Ligand Type | Key Structural Feature |
| Enterobactin | Escherichia coli | Catecholate | Cyclic triserine (B1365512) lactone backbone. oup.comacs.org |
| Bacillibactin | Bacillus subtilis | Catecholate | Trilactone backbone derived from L-threonine or L-serine. acs.org |
| Agrobactin | Agrobacterium tumefaciens | Catecholate | Linear polyamine backbone. wikipedia.org |
| Petrobactin | Marinobacter hydrocarbonoclasticus | Mixed Catecholate/Carboxylate | Contains both catechol and citrate (B86180) moieties. acs.org |
Enzyme Active Site Mimicry
The coordination chemistry of catecholate(2-) with transition metals is central to the function of several metalloenzymes. Synthetic chemists have developed a wide range of model complexes that mimic the structure and/or function of these enzyme active sites, providing valuable insights into their catalytic mechanisms.
Non-heme iron dioxygenases are enzymes that catalyze the oxidative cleavage of aromatic rings, a key step in the biodegradation of aromatic compounds. uu.nl They are broadly classified into two families based on the position of ring cleavage relative to the catechol hydroxyl groups: intradiol and extradiol dioxygenases. mdpi.comacademie-sciences.fr
Intradiol Dioxygenases: These enzymes, such as catechol 1,2-dioxygenase (CTD) and protocatechuate 3,4-dioxygenase (PCD), contain an Fe³⁺ center in their active site. academie-sciences.fr The iron is typically coordinated by two histidine and two tyrosine residues. The catechol substrate binds to the Fe³⁺ center in a bidentate fashion, displacing other ligands. Model complexes for intradiol dioxygenases often feature an iron(III) center supported by ligands that mimic the histidine and tyrosinate coordination environment of the enzyme. academie-sciences.fr These models have been instrumental in studying the mechanism of oxygen activation. nih.gov
Extradiol Dioxygenases: These enzymes, such as catechol 2,3-dioxygenase, utilize an Fe²⁺ center coordinated by a 2-His-1-carboxylate facial triad (B1167595). uu.nlnih.gov The catechol substrate binds as a monoanion or dianion, leaving a coordination site available for dioxygen binding. mdpi.comnih.gov Synthetic models have successfully replicated this facial triad coordination environment, allowing for detailed investigation of the reaction mechanism. uu.nl
| Enzyme Type | Metal Center | Cleavage Position | Active Site Residues (Typical) |
| Intradiol Dioxygenase | Fe³⁺ | Between the hydroxyl groups. mdpi.com | 2 His, 2 Tyr. |
| Extradiol Dioxygenase | Fe²⁺ | Adjacent to one of the hydroxyl groups. nih.gov | 2 His, 1 Carboxylate (Glu/Asp). uu.nl |
Catecholate(2-) also serves as a substrate for copper-containing enzymes like catechol oxidase and tyrosinase, which are classified as type-3 copper proteins. wikipedia.org These enzymes catalyze the oxidation of catechols (o-diphenols) to their corresponding o-quinones. wikipedia.orgtandfonline.com Tyrosinase also exhibits monophenolase activity, hydroxylating monophenols to catechols. nih.gov
The active site of these enzymes contains a dinuclear copper center, where the two copper ions are bridged by ligands. tandfonline.comscielo.org.ar In the resting state, the copper ions can be in the Cu(II)-Cu(II) (met), Cu(II)-Cu(II) peroxo (oxy), or Cu(I)-Cu(I) (deoxy) forms. scielo.org.ar Catechol binds to one or both copper ions, facilitating its oxidation to quinone and the concomitant reduction of O₂ to water. wikipedia.org
Biomimetic models have been crucial for understanding the catalytic cycle. Dinuclear copper complexes have been synthesized that can bind catecholates and react with dioxygen to produce quinones. scielo.org.ar These models have helped to elucidate the role of the Cu-Cu distance and the coordination geometry in catalytic activity. scielo.org.ar Some models have even replicated the cresolase activity of tyrosinase, converting a phenol (B47542) to a catechol. scielo.org.ar
| Enzyme | Metal Center | Monophenolase Activity | Diphenolase Activity |
| Catechol Oxidase | Dinuclear Copper | No. wikipedia.org | Yes. wikipedia.org |
| Tyrosinase | Dinuclear Copper | Yes. nih.gov | Yes. nih.gov |
Models for Non-Heme Iron Dioxygenases
Substrate and Dioxygen Activation Mechanisms in Biological Analogs
A central question in the study of catechol dioxygenases is the mechanism of dioxygen (O₂) activation. Two main pathways have been proposed and debated: "substrate activation" and "oxygen activation". nih.gov
In the substrate activation mechanism, the iron(III)-bound catecholate ligand is proposed to have significant semiquinone radical character. nih.gov This partial oxidation of the substrate makes it susceptible to direct electrophilic attack by ground-state triplet O₂. nih.gov This mechanism was initially proposed to explain why even coordinatively saturated model complexes could react with oxygen. nih.gov
In the oxygen activation mechanism, O₂ first binds to the metal center (Fe³⁺ in intradiol or Fe²⁺ in extradiol enzymes). mdpi.comnih.gov This binding leads to the formation of a metal-superoxo species. mdpi.com In the case of intradiol enzymes, this is an Fe(III)-superoxo, while for extradiol enzymes, electron transfer from the bound catecholate substrate to the Fe(II)-O₂ adduct is thought to generate a semiquinone-Fe(II)-superoxo species. marquette.edunih.gov This activated oxygen species then attacks the bound substrate. mdpi.comnih.gov
Recent computational and experimental studies on model systems and enzymes tend to favor the oxygen activation pathway. nih.govnih.gov For intradiol models, it has been shown that oxygen binding to the iron center, possibly through partial dissociation of the catecholate substrate, is energetically more favorable than direct attack on the substrate. nih.gov For extradiol enzymes, the mechanism involves the formation of an iron(II)-substrate complex, followed by O₂ binding and subsequent formation of a peroxo intermediate that rearranges to the ring-cleaved product. mdpi.comnih.gov
Electron Transfer Pathways in Catecholate(2-)-Containing Biological Systems
The redox activity of the catechol/quinone couple is fundamental to its role in biological electron transfer. mdpi.com Catechol can be oxidized by two successive one-electron steps to the semiquinone radical and then to the quinone. This ability to act as an electron donor and acceptor allows catecholate-containing systems to participate in electron transport chains. mdpi.com
While not always free in solution, the catecholate moiety within enzyme active sites or siderophore complexes can also mediate electron transfer. mdpi.com In the mechanism of catechol dioxygenases, for instance, electron transfer from the catecholate substrate to the metal center and/or to bound dioxygen is a key step. mdpi.commarquette.edu The redox potential of the catecholate ligand is finely tuned by its coordination to the metal ion, influencing the thermodynamics of these electron transfer events. academie-sciences.fr Studies on synthetic model complexes have demonstrated that the Lewis acidity of the iron center can modulate the electron-donating ability of the bound catecholate, thereby affecting its reactivity towards oxygen. academie-sciences.fr
The study of electron transfer in these systems often involves spectroelectrochemical techniques, which can correlate changes in the electronic state (oxidation state) of the catechol and metal center with their spectroscopic signatures. researchgate.net
Future Directions and Emerging Research Avenues for Catecholate 2
Exploration of Novel Catecholate(2-) Ligand Architectures
The development of new catecholate(2-) ligands with tailored electronic and steric properties is fundamental to advancing their application. Future research is focused on creating sophisticated molecular architectures that impart specific functions to the resulting metal complexes.
A significant area of development is the incorporation of functional groups onto the catechol backbone to create multifunctional ligands. For instance, new catecholate ligands featuring phosphonate (B1237965) anchoring groups have been synthesized, which are designed to bind to nanocrystalline metal oxides. acs.org The electronic properties of these ligands can be fine-tuned by inserting spacer groups, such as a methylene (B1212753) unit, between the catechol ring and the phosphonate group to modulate the electron-donating ability of the catecholate. acs.org Similarly, the introduction of thioether linkages, either directly to the catechol ring or via a methylene bridge, creates new chelating agents with modified redox and coordination behavior. mdpi.commdpi.com
Another promising direction is the design of photoswitchable catecholate ligands. By integrating photoresponsive units like dithienylethene (DTE) into the ligand structure, researchers have created light-responsive supramolecular coordination cages. acs.orgnih.gov These systems can undergo reversible structural changes upon irradiation with specific wavelengths of light, offering potential for light-controlled release or catalysis. The design of these ligands, including the length and nature of spacer groups, is critical for achieving efficient self-assembly into desired structures like [Ga₂L₃]⁶⁻ cages. acs.orgnih.gov
Furthermore, the synthesis of large, complex macrocyclic and tripodal ligands containing multiple catecholate units is an active area of research. researchgate.net These multidentate chelators are designed to form highly stable mono- or di-nuclear metal complexes. For example, macrocycles bearing four or six catechol groups have been synthesized and shown to be highly effective at sequestering metal ions like Fe(III). The versatility of synthetic methods, including solid-phase synthesis, allows for the creation of diverse peptide-based tricatecholato ligands, expanding the library of available chelators for specific applications. nih.gov
Advanced Spectroscopic and Computational Techniques for Unraveling Complexities
The intricate electronic structure of catecholate(2-) complexes, particularly their potential to act as "non-innocent" ligands, necessitates the use of advanced characterization techniques. The synergy between experimental spectroscopy and computational modeling is becoming increasingly crucial for a comprehensive understanding of these systems.
A combination of spectroscopic methods is often employed to probe the coordination environment and electronic properties of catecholate complexes. Ultraviolet-visible (UV-vis) absorption spectroscopy is systematically used to identify the formation of mono-, bis-, and tris-catecholate complexes with various transition metals, as the charge-transfer bands are sensitive to the coordination number and the nature of the metal ion. researchgate.netrsc.org Vibrational spectroscopies, such as Infrared (IR) and Raman, are instrumental in confirming the deprotonation of the catechol hydroxyl groups and the formation of metal-oxygen bonds. mdpi.com
Computational methods, especially Density Functional Theory (DFT), have become indispensable tools. DFT calculations are used to model the structures of complex coordination polymers and to simulate their IR and Raman spectra, which aids in the assignment of experimental bands. mdpi.com These calculations can validate proposed coordination modes, such as four-center versus octahedral geometries in iron-catecholate polymers. mdpi.com Furthermore, DFT is used to investigate the electronic structure, including the nature of singly occupied molecular orbitals (SOMOs) and lowest unoccupied molecular orbitals (LUMOs) in redox-active complexes, providing insights into their reactivity. nsf.gov
For particularly complex systems, such as those involving redox-active metals like vanadium, advanced techniques like solid-state ⁵¹V NMR spectroscopy are being explored. nih.gov This method is highly sensitive to subtle changes in the electronic structure of vanadium-catecholate complexes, which often exhibit unusual chemical shifts due to the non-innocent character of the ligand. nih.gov High-level computational benchmarks, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), are being established for catecholic systems to validate the accuracy of various DFT functionals, ensuring reliable predictions for their use in fields like computational drug design. acs.org
New Catalytic Cycles and Reaction Pathways
The redox-active nature of the catecholate(2-) ligand makes it a powerful component in catalytic systems. Research is increasingly focused on harnessing this property to design novel catalytic cycles and enable new chemical transformations.
One major area of exploration is in oxidation catalysis. Catecholate complexes of metals like copper and iron are being developed as biomimetic catalysts that mimic the function of enzymes such as catechol oxidase. academie-sciences.frbohrium.comupi.edu These synthetic models are used to catalyze the aerobic oxidation of catechols to their corresponding o-quinones. bohrium.comupi.edu Studies are investigating how factors like the ligand architecture, the choice of metal ion, the counter-anion, and the solvent influence the catalytic activity. bohrium.com For instance, binuclear copper(I) moieties supported on catechol-containing porous organic polymers (POPs) have been shown to be highly efficient catalysts for the selective aerobic oxidation of alcohols, a process inspired by the oxygen-activating capabilities of tyrosinase. chinesechemsoc.org
Researchers are also uncovering new reaction pathways by exploiting the ability of catecholate ligands to act as electron reservoirs. rsc.org This allows for reactions to occur at a metal center without a formal change in the metal's oxidation state, as the ligand itself can be oxidized or reduced. This principle has been applied to facilitate reactions that are traditionally challenging. rsc.org For example, iron(III)-catecholate complexes can react with dioxygen to achieve catalytic and regiospecific extradiol cleavage of the catechol ring, mimicking the function of extradiol-cleaving dioxygenases. rsc.org
Computational studies are playing a vital role in elucidating the mechanisms of these catalytic cycles. DFT calculations are used to map out the potential energy surfaces for different spin states and reaction pathways, such as the intra- and extradiol cleavage of catechols by iron complexes. rsc.orgnih.gov These theoretical investigations provide detailed insights into the roles of substrate positioning, the formation of key intermediates like metal-peroxo species, and the energetics of bond cleavage steps. rsc.orgnih.gov The emerging field of bismuth redox catalysis also presents new opportunities, with the potential to leverage different redox couples (e.g., Bi(I)/Bi(III)) in novel catalytic cycles. acs.org
Integration into Next-Generation Functional Materials
The unique chemical properties of catecholate(2-), particularly its strong binding to a wide range of substrates and its redox activity, make it an ideal building block for advanced functional materials. researchgate.net
A significant and rapidly growing area is the development of catechol-based polymers. uliege.be These polymers leverage the adhesive properties of the catechol moiety, inspired by the proteins used by mussels for underwater adhesion. researchgate.netfrontiersin.org By incorporating catechol groups as pendant moieties, embedded within the polymer backbone, or at the chain ends, materials with remarkable properties such as self-healing, underwater adhesion, and stimuli-responsiveness can be created. uliege.befrontiersin.org These smart polymers have potential applications in coatings, adhesives, and biomedical devices. frontiersin.orgnih.gov For example, catechol-functionalized hydrogels are being designed for robust underwater bonding to diverse surfaces. nih.gov
Another key research direction is the use of catecholates as linkers in Metal-Organic Frameworks (MOFs). researchgate.net Catecholate-based MOFs are of particular interest for applications requiring electrical conductivity. nih.gov For example, a conjugated copper(II) catecholate MOF exhibits semiconducting behavior and high electrical conductivity. researchgate.net Researchers are designing novel MOF architectures, such as a family of porous frameworks made from rare-earth metals and hexahydroxytriphenylene, which exhibit cubic structures enabling isotropic charge transport. nih.gov The development of conductive MOFs with high porosity is critical for their use in electrochemical catalysts, charge-storage materials, and chemiresistive sensors. nih.govrsc.org Porphyrin-based catecholate MOFs are also being synthesized, combining the photosensitizing properties of porphyrins with the redox activity of catecholates for applications in photocatalysis. rsc.orgacs.org
The synthesis methods for these materials are also evolving. Mechanochemistry is being explored as a sustainable and effective route to produce crystalline, porous catechol-derived MOFs, offering a more environmentally friendly alternative to traditional solvothermal methods. researchgate.net
Expanding the Scope of Bioinorganic and Biomimetic Applications
The prevalence of catecholate moieties in biological systems, from microbial iron acquisition to marine bioadhesion, provides a rich source of inspiration for bioinorganic and biomimetic chemistry.
A central theme in this area is the study of siderophores, which are low-molecular-weight chelators produced by microorganisms to sequester iron. acs.org Many siderophores, such as enterobactin, use catecholate groups to bind Fe(III) with exceptionally high affinity. acs.org Researchers are synthesizing novel catechol-based chelating agents that mimic the function of these natural siderophores. nih.gov These synthetic mimics are being investigated for therapeutic applications, such as scavenging excess iron in iron-overload diseases. The stereochemistry of these interactions is also a key focus, as many triscatecholate siderophores bind iron in a specific chiral configuration (Δ or Λ), which has biological implications. escholarship.org
The adhesive properties of catechol-containing proteins in marine organisms are inspiring the design of new biomaterials. nih.govescholarship.org Catechol-functionalized polymers and hydrogels are being developed for applications requiring strong wet adhesion, such as biomedical adhesives and coatings for medical implants. nih.govmdpi.com The ability of catechol to promote adhesion to a wide variety of surfaces, including metals and polymers, is a key advantage. frontiersin.org
Furthermore, catechol chemistry is being harnessed to create novel antimicrobial materials. Catechol can be used as an anchor to tether antimicrobial polymers to surfaces. mdpi.com Additionally, the ability of catecholates to bind metal ions like silver and copper, or to reduce them to form antimicrobial nanoparticles, is being utilized to create coatings that prevent bacterial growth. mdpi.com A more recent strategy involves inducing the in situ oxidation of catechol to generate reactive oxygen species (ROS), which act as broad-spectrum disinfectants. mdpi.com The discovery that ferric iron can mediate the conjugation of catechol-containing siderophores to pyridine-containing antibiotics opens a new chemical approach for creating novel antibiotic conjugates. acs.org
Interactive Data Tables
Table 1: Research Highlights in Novel Catecholate(2-) Ligand Architectures Use the filter to explore different types of novel ligands.
| Ligand Type | Key Feature | Resulting Structure/System | Potential Application | Reference(s) |
|---|---|---|---|---|
| Photoswitchable | Dithienylethene (DTE) unit | Light-responsive [Ga₂L₃]⁶⁻ coordination cage | Light-controlled catalysis/release | acs.orgnih.gov |
| Functionalized | Phosphonate anchoring groups | Catecholate-sensitized metal oxides | Dye-sensitized solar cells, catalysis | acs.org |
| Functionalized | Thioether linkages | Metal complexes with modified redox behavior | Catalysis, functional materials | mdpi.commdpi.com |
| Macrocyclic | Multiple catechol units (4 or 6) | Highly stable di-nuclear Fe(III) complexes | Iron scavenging agents | |
| Peptide-based | Tricatecholato on peptide scaffold | Hexadentate chelators | Siderophore mimics, metal sequestration | nih.gov |
Table 2: Advanced Techniques in Catecholate(2-) Complex Characterization This table summarizes advanced techniques and their role in understanding catecholate(2-) systems.
| Technique | System Studied | Key Insight Gained | Reference(s) |
|---|---|---|---|
| Spectroscopy (UV-vis, IR, Raman) + DFT | Iron-catecholate polymers | Elucidation of coordination geometry (four-center vs. octahedral) | mdpi.com |
| Solid-State ⁵¹V NMR | Vanadium-catecholate complexes | Probing non-innocent ligand behavior and electronic structure | nih.gov |
| DFT & CCSD(T) Calculations | Biologically relevant catechol systems | Benchmarking DFT methods for accurate interaction energy prediction | acs.org |
| Spectroelectrochemistry | Cr(III)-catecholate/semiquinonate complexes | Characterization of reversible Cat-to-SQ oxidation and magnetic coupling | nsf.gov |
Q & A
Q. Methodological Answer :
- Synthesis : Use inert-atmosphere techniques (glovebox/Schlenk line) to prevent oxidation of catecholate ligands.
- Characterization : Combine multiple techniques:
- UV-Vis/NMR for ligand coordination mode confirmation.
- X-ray crystallography for structural validation (report R-factors and refinement details).
- Elemental analysis to verify stoichiometry (include error margins ≤0.3%).
- Documentation : Follow guidelines for detailed procedural descriptions, including solvent purity, temperature control (±1°C), and exclusion of light-sensitive steps .
How should researchers resolve contradictions in reported stability constants of catecholate(2−) across different ionic strength conditions?
Q. Methodological Answer :
- Data Normalization : Apply the Specific Ion Interaction Theory (SIT) to correct stability constants for ionic strength variations.
- Experimental Validation : Replicate measurements under standardized conditions (e.g., I = 0.1 M NaClO4) using potentiometric titration with a glass electrode calibrated to NIST buffers.
- Statistical Analysis : Use weighted least squares fitting to assess uncertainty propagation and report 95% confidence intervals .
What advanced spectroscopic techniques provide complementary evidence for the electronic structure of metal-catecholate(2−) complexes?
Q. Methodological Answer :
- X-ray Absorption Spectroscopy (XAS) : Quantify metal-ligand bond distances and oxidation states via EXAFS and XANES.
- Magnetic Circular Dichroism (MCD) : Resolve ligand-field transitions obscured in conventional UV-Vis spectra.
- EPR Spectroscopy : Detect paramagnetic intermediates in redox-active complexes (report g-values and hyperfine coupling constants).
- Cross-Validation : Correlate spectroscopic data with DFT-predicted electronic transitions .
What statistical approaches are recommended for analyzing pH-dependent speciation data in catecholate(2−) equilibrium studies?
Q. Methodological Answer :
- Multivariate Regression : Use software like Hyperquad or PHREEQC to model speciation diagrams, incorporating protonation constants and metal-ligand stoichiometries.
- Error Analysis : Apply Monte Carlo simulations to assess parameter uncertainty in logβ values.
- Data Visualization : Present distribution plots with error bands and highlight regions of maximum ligand efficacy (e.g., pH 5–7 for Fe³⁺-catecholate systems) .
How can researchers effectively incorporate computational and experimental data to model catecholate(2−) adsorption kinetics on mineral surfaces?
Q. Methodological Answer :
- Multi-Scale Modeling : Combine molecular dynamics (MD) simulations for adsorption pathways with quartz crystal microbalance (QCM) experimental rate constants.
- Parameterization : Fit Langmuir/Freundlich isotherms to experimental data, then refine force fields in MD using adsorption free energies.
- Validation : Compare predicted vs. observed rate constants (kads) under varying pH and ionic strengths .
What are the key factors in designing controlled experiments to isolate catecholate(2−) ligand exchange mechanisms from competing reactions?
Q. Methodological Answer :
- Competitive Ligands : Introduce non-interfering counter-ions (e.g., ClO4⁻) to minimize side reactions.
- Time-Resolved Studies : Use stopped-flow spectroscopy to capture fast exchange kinetics (millisecond resolution).
- Isotopic Labeling : Track ligand displacement via ¹³C-labeled catecholate and NMR line-shape analysis .
How should unexpected byproduct formation during catecholate(2−) synthesis be systematically investigated using reaction monitoring techniques?
Q. Methodological Answer :
- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to detect intermediates.
- High-Resolution Mass Spectrometry (HRMS) : Identify byproducts through exact mass matching and isotopic patterns.
- Kinetic Profiling : Plot yield vs. time curves under varying temperatures to isolate thermodynamic vs. kinetic control .
What validation protocols are essential when applying novel electrochemical methods to quantify catecholate(2−) in complex matrices?
Q. Methodological Answer :
- Standard Additions : Spiked recovery tests in environmental/biological samples (target recovery: 90–110%).
- Cross-Method Correlation : Validate square-wave voltammetry results against HPLC-UV (R² ≥0.98).
- Limit of Detection (LOD) : Report based on 3σ criteria for baseline noise .
What ethical considerations govern the sharing of proprietary characterization data for catecholate(2−) derivatives in collaborative research?
Q. Methodological Answer :
- Data Licensing : Use CC-BY-SA for non-commercial sharing, ensuring original authorship attribution.
- Material Transfer Agreements (MTAs) : Define terms for spectral/data reuse in publications.
- Reproducibility : Archive raw data (e.g., crystallographic .cif files) in public repositories like Zenodo with embargo options .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
